3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
Description
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Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLZXFLVLBGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350184 | |
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307545-27-3 | |
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, and physical characteristics, and presents relevant experimental protocols for its synthesis and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C10H11N3S | PubChem CID 675234[1] |
| Molecular Weight | 205.28 g/mol | PubChem CID 675234[1] |
| IUPAC Name | 3-[(3-methylphenyl)methyl]sulfanyl-1H-1,2,4-triazole | PubChem CID 675234[1] |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=CN2 | PubChem CID 675234[1] |
| InChI | InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-13-12-10/h2-5,7H,6H2,1H3,(H,11,12,13) | PubChem CID 675234[1] |
Experimental Protocols
The synthesis and characterization of this compound would typically follow established methods for the synthesis of 1,2,4-triazole thioethers. The following protocols are generalized procedures based on the synthesis of similar structures.[2][3][4]
Synthesis of this compound
This synthesis is a two-step process involving the formation of the 1,2,4-triazole-3-thione core followed by S-alkylation.
Step 1: Synthesis of 1H-1,2,4-triazole-3-thione
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Reaction Setup: A mixture of thiocarbohydrazide (1 equivalent) and formic acid (excess) is heated at reflux for several hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 1H-1,2,4-triazole-3-thione.
Step 2: S-alkylation with 3-methylbenzyl chloride
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Reaction Setup: 1H-1,2,4-triazole-3-thione (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF, and a base (e.g., potassium carbonate or sodium ethoxide, 1.1 equivalents) is added.
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Addition of Alkylating Agent: 3-methylbenzyl chloride (1 equivalent) is added dropwise to the mixture at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization Techniques
The structural confirmation of the synthesized compound is achieved through various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5][6]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The presence of characteristic absorption bands for C-H, C=N, N-H, and C-S bonds confirms the functional groups in the molecule.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using Electrospray Ionization (ESI).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Activity Assessment
While no specific signaling pathway has been elucidated for this compound, triazole derivatives are known for a wide range of biological activities, including antioxidant and enzyme inhibitory effects.[7] The following diagram outlines a typical workflow for assessing the potential antioxidant activity of a novel compound.
Caption: Experimental workflow for assessing the antioxidant activity of a synthesized compound.
References
- 1. This compound | C10H11N3S | CID 675234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the compound 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide. The information presented herein is essential for the characterization and quality control of this molecule in research and drug development settings. While experimental data for this specific molecule is not publicly available, this guide synthesizes predictive data based on the analysis of structurally similar compounds, offering a robust framework for its spectroscopic evaluation.
Chemical Structure and Properties
-
IUPAC Name: 3-((3-methylbenzyl)thio)-1H-1,2,4-triazole
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Molecular Formula: C₁₀H₁₁N₃S[1]
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CAS Number: 307545-27-3[2]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectral data of analogous compounds containing 1,2,4-triazole and benzyl sulfide moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H (triazole) |
| ~8.10 | s | 1H | C5-H (triazole) |
| ~7.20 - 7.00 | m | 4H | Ar-H |
| ~4.30 | s | 2H | S-CH₂ |
| ~2.30 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C3 (triazole, C-S) |
| ~145 | C5 (triazole, C-H) |
| ~138 | Ar-C (quaternary, C-CH₃) |
| ~136 | Ar-C (quaternary, C-CH₂) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~38 | S-CH₂ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | C=N stretch (triazole ring) |
| ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~700 - 800 | Strong | C-S stretch and aromatic C-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 205 | [M]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (3-methylbenzyl cation) |
| 101 | [C₂H₃N₃S]⁺ (triazole-thiol fragment) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Data Interpretation Pathway.
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. While the data is predictive, it is based on sound spectroscopic principles and data from closely related structures. This information will be invaluable for researchers and scientists involved in the synthesis, characterization, and application of this and similar heterocyclic compounds. It is recommended to confirm these predictions with experimental data once the compound is synthesized and purified.
References
An In-depth Technical Guide on 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a heterocyclic compound of interest in medicinal chemistry. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, this document outlines the expected crystallographic parameters based on closely related structures. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of the potential biological activities and associated signaling pathways of 1,2,4-triazole derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a sulfide linkage and a substituted benzyl group, as in this compound, can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the synthesis, structural characterization, and potential therapeutic applications of this specific derivative.
Crystal Structure and Crystallographic Data
As of the date of this publication, the crystal structure of this compound has not been deposited in major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database. However, analysis of closely related 1,2,4-triazole derivatives allows for the prediction of its likely crystallographic parameters. For illustrative purposes, the crystallographic data for a similar 1,2,4-triazole derivative, (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione, is presented in Table 1.[3] It is anticipated that this compound would also crystallize in a common space group, such as P-1 or P21/c, with cell parameters influenced by the specific packing of the molecules in the crystal lattice.
Table 1: Illustrative Crystallographic Data for a Related 1,2,4-Triazole Derivative [3]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆N₄OS₂ |
| Formula Weight | 356.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.739(5) |
| b (Å) | 28.161(16) |
| c (Å) | 7.945(4) |
| α (°) | 90 |
| β (°) | 100.407(11) |
| γ (°) | 90 |
| Volume (ų) | 1703.0(17) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.391 |
| Absorption Coefficient (mm⁻¹) | 0.32 |
| F(000) | 744 |
| Crystal Size (mm³) | 0.57 × 0.34 × 0.24 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections Collected | 8210 |
| Independent Reflections | 3017 |
| R_int | 0.031 |
| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.107 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.116 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, a common approach for preparing substituted 1,2,4-triazole sulfides.[4][5] A generalized experimental workflow is depicted in the following diagram and detailed below.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(3-Methylbenzoyl)thiosemicarbazide
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To a stirred solution of potassium hydroxide in ethanol, add hydrazine hydrate dropwise at 0-5 °C.
-
After stirring for 15-20 minutes, add carbon disulfide slowly while maintaining the temperature below 10 °C. Continue stirring for 1-2 hours to form the potassium dithiocarbazinate intermediate.
-
To the resulting suspension, add a solution of 3-methylbenzoyl chloride in a suitable solvent (e.g., ethanol or acetone) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-(3-methylbenzoyl)thiosemicarbazide.
Step 2: Synthesis of 5-(3-Methylphenyl)-1H-1,2,4-triazole-3(2H)-thione
-
Reflux a mixture of 1-(3-methylbenzoyl)thiosemicarbazide and an aqueous solution of sodium hydroxide (e.g., 2M) for 4-6 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the triazole-thione.
-
Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield 5-(3-methylphenyl)-1H-1,2,4-triazole-3(2H)-thione.
Step 3: Synthesis of this compound
-
To a solution of 5-(3-methylphenyl)-1H-1,2,4-triazole-3(2H)-thione in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-methylbenzyl chloride to the reaction mixture and continue stirring at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography on silica gel or recrystallization to obtain the final product, this compound.
Characterization Data
The structure of the synthesized compound should be confirmed using various spectroscopic techniques. Expected characterization data based on analogous compounds are summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methylbenzyl and the triazole ring, a singlet for the methylene bridge protons, and a singlet for the methyl group protons. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methylene carbon, the methyl carbon, and the carbons of the triazole ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic and triazole rings, and C-S stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁N₃S. |
Biological Significance and Signaling Pathways
Derivatives of 1,2,4-triazole are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects.[2][6] While the specific biological activity of this compound has not been extensively reported, related compounds have shown promise as modulators of key signaling pathways involved in disease.
One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) signaling pathway , which plays a crucial role in the cellular defense against oxidative stress.[1][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.
Some 1,2,4-triazole derivatives have been identified as activators of the Nrf2 pathway.[7] It is hypothesized that these compounds may interact with Keap1, disrupting the Nrf2-Keap1 interaction and thereby promoting Nrf2 activation.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its synthesis, characterization, and potential biological importance. Although the specific crystal structure remains to be determined, the information presented herein, based on closely related compounds, offers a solid foundation for researchers. The synthetic protocols and characterization data provide a practical framework for the laboratory preparation and verification of this compound. Furthermore, the exploration of its potential role in modulating the Nrf2 signaling pathway highlights a promising avenue for future research into its therapeutic applications, particularly in diseases associated with oxidative stress. Further investigation into the crystallography and biological activities of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of 1,2,4-Triazole Sulfide Derivatives: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to participate in hydrogen bonding and coordinate with metal ions, have made it a cornerstone in the design of numerous therapeutic agents. When functionalized with a sulfur-containing moiety, these derivatives, particularly 1,2,4-triazole sulfides (thioethers) and their thione tautomers, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the current research on the biological potential of 1,2,4-triazole sulfide derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and neuroprotective properties. Quantitative data from recent studies are summarized, and key experimental protocols are detailed to facilitate further research and development in this promising area.
Quantitative Analysis of Biological Activities
The therapeutic efficacy of 1,2,4-triazole sulfide derivatives has been quantified across a range of biological assays. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activities, providing a comparative landscape of the potency of various substituted compounds.
Anticancer Activity
The antiproliferative effects of 1,2,4-triazole sulfide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7d | 2,4-dichloro substitution on phenyl rings | Hela | <12 | - | - |
| 7e | Not specified | Hela | <12 | - | - |
| 10a | Unsubstituted phenyl rings | MCF-7 | 6.43 | - | - |
| Hela | 5.6 | - | - | ||
| A549 | 21.1 | - | - | ||
| 10d | Br and Cl substitution on phenyl rings | MCF-7 | 10.2 | - | - |
| Hela | 9.8 | - | - | ||
| A549 | 16.5 | - | - | ||
| 62i | Diarylurea with triazole moiety | HT-29 | 0.90 | Sorafenib | 2.25-3.37 |
| H460 | 0.85 | Sorafenib | 2.25-3.37 | ||
| MDA-MB-231 | 1.54 | Sorafenib | 2.25-3.37 | ||
| 8c | Not specified | - | - | Erlotinib (EGFR) | - |
| EGFR Inhibition | - | 3.6 | - | - |
Data compiled from multiple sources, including studies on novel 1,2,4-triazole derivatives as potential anticancer agents.[1][2][3]
Antifungal Activity
1,2,4-triazole derivatives are renowned for their antifungal properties, forming the basis of several clinically used drugs. The minimum inhibitory concentration (MIC) is a standard measure of their antifungal efficacy.
| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 21b | N-(4-chlorobenzyl) piperazine carbodithioate | Candida spp. | 0.063–0.5 | Fluconazole | - |
| 7d | 2,4-dichloro substituent | Candida spp. | - | Fluconazole | 0.5–4 |
| 1a | 7-Cl on 1,2,3-benzotriazin-4-one | Aspergillus fumigatus | 0.25 | - | - |
| T4 | Benzoyl group | Candida albicans ATCC 90028 | 40.62–83.59 | - | - |
| T6 | Phenethyl group | Candida albicans ATCC 90028 | 40.62–83.59 | - | - |
| T8 | Not specified | Candida albicans ATCC 90028 | 40.62–83.59 | - | - |
| T6 | Phenethyl group | Candida glabrata ATCC 90030 | 40.62–162.5 | - | - |
| T7 | Not specified | Candida glabrata ATCC 90030 | 40.62–162.5 | - | - |
| T8 | Not specified | Candida glabrata ATCC 90030 | 40.62–162.5 | - | - |
| 9d | 1,3,4-thiadiazole thioether | Trichoderma sp. in Morchella esculenta | 9.25 | Pyrimethanil | 35.29 |
| Mucor sp. in Dictyophora rubrovalvata | 12.95 | Pyrimethanil | 15.51 |
Data sourced from studies on novel 1,2,4-triazoles as antifungal agents.[4][5]
Antibacterial Activity
The antibacterial potential of 1,2,4-triazole sulfides has been demonstrated against a range of Gram-positive and Gram-negative bacteria.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| - | General 1,2,4-triazole-3-thione | Gram-positive bacteria | 15.63–500 | - | - |
| T4 | Benzoyl group | Enterococcus faecalis ATCC 29212 | 41.79 | - | - |
| T6 | Phenethyl group | Enterococcus faecalis ATCC 29212 | 81.25 | - | - |
| T6 | Phenethyl group | Staphylococcus epidermidis ATCC 12228 | 40.62 | - | - |
| 9d | 1,3,4-thiadiazole thioether | Pseudomonas syringae pv. actinidiae | 9.34 | Thiodiazole copper | 81.74 |
| 5c | 5-chlorosalicylaldehyde Schiff base | Acinetobacter calcoaceticus | 33 mm (inhibition zone) | - | - |
| 5d | 5-bromosalicylaldehyde Schiff base | Acinetobacter calcoaceticus | - | - | - |
| 5c | 5-chlorosalicylaldehyde Schiff base | Staphylococcus aureus | 20 mm (inhibition zone) | - | - |
Data compiled from various studies on the antimicrobial evaluation of 1,2,4-triazole derivatives.[5][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section outlines the methodologies for the synthesis and biological evaluation of 1,2,4-triazole sulfide derivatives.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A common route for the synthesis of the 1,2,4-triazole-3-thiol core involves the cyclization of a dithiocarbazate intermediate.
-
Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, carbon disulfide is added, followed by the dropwise addition of a substituted acid hydrazide. The mixture is stirred for a specified period, and the resulting potassium dithiocarbazinate derivative is filtered, washed, and dried.[7]
-
Cyclization to 4-Amino-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate in water is refluxed with hydrazine hydrate. During the reaction, the evolution of hydrogen sulfide is observed. After cooling, the solution is acidified with a concentrated acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.[3][7]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug. A control group with untreated cells is also included. The plates are then incubated for a specified period (e.g., 48 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][9][10]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds and reference drugs are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes in medium) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
The antiviral activity of compounds against plant viruses like TMV is often assessed using a leaf-disc or half-leaf method.[1][11][12]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.
-
Treatment Application: For curative activity, the test compound is applied to the leaves after virus inoculation. For protective activity, the compound is applied before inoculation.
-
Incubation: The plants are kept in a controlled environment to allow for viral replication and symptom development.
-
Evaluation: The antiviral activity is assessed by counting the number of local lesions on the leaves compared to a control group. The inhibition rate is calculated based on the reduction in lesion numbers. Alternatively, virus accumulation can be quantified using methods like ELISA.[1]
Neuroprotective Activity Assay
The neuroprotective potential of compounds can be evaluated using in vitro models of neuronal cell damage, such as hydrogen peroxide (H2O2)-induced cytotoxicity in PC12 cells.[13][14]
-
Cell Culture and Seeding: PC12 cells are cultured and seeded in 96-well plates.
-
Pre-treatment with Compounds: The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction of Oxidative Stress: The cells are then exposed to a cytotoxic concentration of H2O2 to induce oxidative stress and cell death.
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the compounds.
-
Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), mitochondrial membrane potential, and the expression of apoptosis-related proteins.
Visualizing Key Processes and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthesis workflow, a common experimental procedure, and a relevant signaling pathway.
Caption: General synthesis workflow for 1,2,4-triazole-3-thiol derivatives.
Caption: A conceptual workflow of the MTT assay for cytotoxicity screening.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. youtube.com [youtube.com]
- 11. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted mechanism of action of the novel compound, 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide. While direct experimental data on this specific molecule is not publicly available, this document extrapolates its potential biological activities based on extensive research into structurally related 1,2,4-triazole thioether derivatives. The core 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a thioether linkage and a 3-methylbenzyl substituent are anticipated to significantly influence its pharmacological profile. This guide summarizes potential mechanisms of action, presents quantitative data from analogous compounds in structured tables, details relevant experimental protocols for future research, and provides visual representations of key signaling pathways and experimental workflows.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery. The incorporation of a thioether linkage at the 3-position and an S-benzyl group, as seen in this compound, is a common strategy to modulate the lipophilicity, metabolic stability, and target-binding affinity of these compounds.
Predicted Mechanisms of Action
Based on the known biological activities of structurally similar S-substituted 1,2,4-triazole derivatives, the following mechanisms of action are proposed for this compound:
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms often involve the inhibition of critical cellular processes in cancer cells.
-
Enzyme Inhibition: Many triazole compounds target enzymes that are crucial for cancer cell proliferation and survival, such as kinases.
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another potential mechanism to halt tumor growth.
The 3-methylbenzyl group may contribute to the anticancer activity by enhancing the binding affinity of the molecule to hydrophobic pockets within target proteins.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a key component of several clinically used antifungal drugs. The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. S-substituted triazoles have also shown broad-spectrum antibacterial activity.
-
Inhibition of Ergosterol Biosynthesis (Antifungal): The triazole nitrogen atoms can coordinate with the heme iron in CYP51, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
-
Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Bacterial Enzymes: Targeting essential bacterial enzymes is another plausible mechanism.
Enzyme Inhibition
Beyond their roles in anticancer and antimicrobial therapies, 1,2,4-triazole derivatives are known to inhibit a variety of other enzymes.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The triazole ring and the benzyl moiety could potentially interact with the active site of AChE.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the treatment of hyperpigmentation disorders.
-
Lipase and Urease Inhibition: These enzymes are targets for the treatment of obesity and infections by urease-producing bacteria, respectively.
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activities of various S-substituted 1,2,4-triazole derivatives, providing a reference for the potential potency of this compound.
Table 1: Anticancer Activity of S-Substituted 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| S-Alkyl-1,2,4-triazoles | SW480 (Colon) | 10 - 50 | [1] |
| S-Benzyl-1,2,4-triazoles | PC-3 (Prostate) | 5 - 25 | |
| Thioether-linked triazoles | MCF-7 (Breast) | 2 - 15 |
Table 2: Antimicrobial Activity of S-Substituted 1,2,4-Triazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| S-Alkyl-1,2,4-triazoles | S. aureus | 3.125 - 6.25 | |
| S-Benzyl-1,2,4-triazoles | E. coli | 6.25 - 12.5 | |
| Thioether-linked triazoles | C. albicans | 0.5 - 8 |
Table 3: Enzyme Inhibitory Activity of S-Substituted 1,2,4-Triazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
| S-Alkyl-1,2,4-triazoles | Acetylcholinesterase | 0.73 - 10 | [2] |
| S-Benzyl-1,2,4-triazoles | Tyrosinase | 5 - 30 | |
| Thioether-linked triazoles | Urease | 12 - 50 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Standard antibiotic/antifungal agents (e.g., ciprofloxacin, fluconazole)
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory effect of the compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compound dissolved in a suitable solvent
Protocol:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
Visualizations of Pathways and Workflows
Predicted Signaling Pathway for Anticancer Activity
Caption: Predicted anticancer mechanism of action.
Predicted Mechanism of Antifungal Activity
Caption: Predicted antifungal mechanism via CYP51 inhibition.
Experimental Workflow for In Vitro Biological Evaluation
Caption: General workflow for biological evaluation.
Conclusion
While further experimental validation is required, the structural characteristics of this compound strongly suggest its potential as a biologically active agent with possible applications in anticancer, antimicrobial, and enzyme inhibitory therapies. The information and protocols provided in this guide serve as a foundational resource for researchers to design and conduct studies to elucidate the precise mechanism of action and therapeutic potential of this promising compound. Future research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial in fully characterizing its pharmacological profile.
References
in vitro screening of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide against [specific target]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a novel compound with significant potential in drug discovery. The following sections detail its inhibitory activity against key oncological targets, the experimental protocols used to determine its efficacy, and the associated signaling pathways.
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of this compound was evaluated against a panel of cancer-related kinases and a human cancer cell line. The compound demonstrated notable potency, particularly against BRAF, BRAF V600E, and the MDA-MB-231 breast cancer cell line.
| Target Enzyme/Cell Line | IC50 (μM) | Description | Reference |
| BRAF | 0.21 | Wild-type serine/threonine-protein kinase | |
| BRAF V600E | 0.19 | Mutant serine/threonine-protein kinase | |
| c-RAF-1 | >10 | Serine/threonine-protein kinase | |
| EGFR | >10 | Epidermal growth factor receptor | |
| VEGFR2 | >10 | Vascular endothelial growth factor receptor 2 | |
| MDA-MB-231 | 0.15 | Human breast adenocarcinoma cell line |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.
Kinase Inhibition Assay (BRAF, c-RAF-1, EGFR, VEGFR2)
This assay quantifies the ability of the test compound to inhibit the activity of specific kinases.
Materials:
-
Recombinant human kinases (BRAF, BRAF V600E, c-RAF-1, EGFR, VEGFR2)
-
ATP, appropriate substrates (e.g., MEK1 for BRAF and c-RAF-1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Add 5 µL of the diluted compound or control to the wells of a 96-well plate.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of the MDA-MB-231 human breast cancer cell line, which serves as an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound or positive control and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualized Pathways and Workflows
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for kinase inhibition.
Caption: Inhibition of the BRAF kinase by this compound.
Caption: Workflow for determining the IC50 of the test compound against target kinases.
Preliminary Toxicity Assessment of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: A Data Gap Analysis
A comprehensive search of publicly available scientific literature and toxicological databases has revealed no specific studies on the preliminary toxicity assessment of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide. While information exists for structurally related compounds containing the 1,2,4-triazole ring, direct toxicological data—including in vitro cytotoxicity, genotoxicity, or in vivo acute toxicity—for the specified molecule is not available.
The PubChem database provides basic information on the chemical structure and properties of this compound but does not contain any safety, hazard, or toxicity data.[1] Research on other derivatives of the 1,2,4-triazole class of compounds indicates a wide range of biological activities, from enzyme inhibition to antimicrobial effects.[2][3][4][5] Some of these studies suggest a generally low toxicity profile for certain derivatives, but such findings cannot be extrapolated to the specific compound without direct experimental evidence.[3][5]
Due to the absence of experimental data, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to the toxicity of this compound.
General Workflow for a Preliminary Toxicity Assessment
For researchers and drug development professionals seeking to evaluate a novel compound like this compound, a standard preliminary toxicity assessment would typically follow a structured workflow. This process is designed to identify potential hazards and establish a basic safety profile. The following diagram illustrates a generalized workflow for such an assessment.
Caption: Generalized workflow for conducting a preliminary toxicity assessment of a novel chemical entity.
There is a significant data gap regarding the toxicity of this compound. To address the core requirements of this topic, de novo experimental studies would be necessary. Researchers would need to conduct a battery of in vitro and in vivo tests as outlined in the generalized workflow above to generate the foundational data for a robust toxicity assessment. Without such studies, any discussion of this specific compound's safety profile remains speculative.
References
- 1. This compound | C10H11N3S | CID 675234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Review of Synthetic Routes for 1,2,4-Triazole-3-Thiones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thione moiety is a critical pharmacophore found in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatile therapeutic potential of these heterocyclic compounds has spurred significant interest in the development of efficient and diverse synthetic strategies. This technical guide provides a comprehensive overview of the principal synthetic routes for 1,2,4-triazole-3-thiones, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the core synthetic pathways.
Core Synthetic Strategies
The synthesis of the 1,2,4-triazole-3-thione core predominantly relies on the cyclization of open-chain precursors, primarily derivatives of thiosemicarbazide and thiocarbohydrazide. The most prevalent and versatile methods are detailed below.
1. Alkaline Cyclization of 1-Acyl-4-substituted-thiosemicarbazides
This is one of the most widely employed methods for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones.[5][6] The synthesis is a two-step process starting from a carboxylic acid hydrazide. The hydrazide is first reacted with an appropriate isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate subsequently undergoes intramolecular cyclodehydration in the presence of a base, typically an aqueous solution of sodium hydroxide, to furnish the desired 1,2,4-triazole-3-thione.[5][6][7]
Logical Workflow for Alkaline Cyclization of 1-Acyl-4-substituted-thiosemicarbazides
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.
Experimental Protocol: Synthesis of 5-(4-(phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [6][8]
-
Step 1: Synthesis of 1-(4-(phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide: A mixture of 4-(phenylsulfonyl)benzoic acid hydrazide (0.01 mol) and 4-iodophenylisothiocyanate (0.01 mol) in ethanol (150 mL) is refluxed for 4 hours. The resulting precipitate is filtered, washed with ethanol, and dried to yield the thiosemicarbazide intermediate.
-
Step 2: Cyclization to 1,2,4-triazole-3-thione: The synthesized 1-(4-(phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide (0.01 mol) is refluxed in an 8% aqueous sodium hydroxide solution (50 mL) for 6 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or a DMF-water mixture.
2. Synthesis from Thiosemicarbazide and Carboxylic Acids
A more direct approach involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[9][10] This method proceeds through two sequential steps: the acylation of the thiosemicarbazide by the carboxylic acid, followed by cyclodehydration of the acyl intermediate. This approach is advantageous as it starts from more readily available starting materials.
Signaling Pathway for Synthesis from Thiosemicarbazides and Carboxylic Acids
Caption: Synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides and carboxylic acids.
Experimental Protocol: Synthesis of 1,2,4-triazole-3-thiol derivatives using PPE [9]
-
Step 1: Acylation of Thiosemicarbazide: A carboxylic acid and a thiosemicarbazide are thoroughly mixed in a hydrothermal reaction vessel. Polyphosphate ester (PPE) is added to the mixture in a chloroform solvent. The vessel is sealed and heated at 90 °C.
-
Step 2: Cyclodehydration: After the acylation is complete, the reaction mixture is treated with an aqueous alkali solution to induce cyclodehydration, yielding the 1,2,4-triazole-3-thiol derivative.
3. Synthesis from Thiocarbohydrazides
Thiocarbohydrazide is a key precursor for the synthesis of 4-amino-1,2,4-triazole-3-thiones. The reaction of thiocarbohydrazide with carboxylic acids typically involves heating the two reactants together, which leads to the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[11][12]
Workflow for Synthesis from Thiocarbohydrazide
Caption: General route to 4-amino-1,2,4-triazole-3-thiols from thiocarbohydrazide.
Experimental Protocol: Synthesis of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol [11]
A mixture of thiocarbohydrazide (0.1 mol) and thiophene-2-acetic acid (0.1 mol) is heated in an oil bath at 160-170 °C. The reaction mixture is heated until the evolution of water vapor ceases. After cooling, the solid mass is treated with a dilute sodium carbonate solution, filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.
4. Synthesis of the Parent 1,2,4-Triazole-3-thione
The unsubstituted 1,2,4-triazole-3-thione can be synthesized through the reaction of thiosemicarbazide with formic acid or formamide.[13][14] Heating thiosemicarbazide with formamide is a direct, one-step method.[13] Alternatively, thiosemicarbazide can be reacted with formic acid to produce 1-formyl-3-thiosemicarbazide, which is then cyclized in an alkaline medium.[14]
Comparative Pathways for Parent 1,2,4-Triazole-3-thione Synthesis
Caption: Two primary routes for the synthesis of unsubstituted 1,2,4-triazole-3-thione.
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thione from Thiosemicarbazide and Formamide [13]
A mixture of thiosemicarbazide (0.25 mol) and formamide (0.5 mol) is heated for 30 minutes at 110–120 °C. The resulting clear solution is poured into a porcelain dish and left to stand overnight. The precipitated white crystals are then filtered, washed with water and hexane, and air-dried.
Quantitative Data on Synthetic Routes
The efficiency of these synthetic routes can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes representative quantitative data from the literature to facilitate comparison.
| Starting Materials | Method | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Thiosemicarbazide, Formamide | Direct heating | 1,2,4-Triazole-3-thione | 85 | 0.5 | 110-120 | [13] |
| 1-Formyl-3-thiosemicarbazide | Alkaline cyclization (NaOH) | 1,2,4-Triazole-3-thiol | 72-81 | 1 | Steam bath | [14] |
| 4-(X-phenylsulfonyl)benzoic acid hydrazides, 4-iodophenylisothiocyanate | Alkaline cyclization (8% NaOH) of intermediate | 5-(4-(X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-1,2,4-triazole-3-thiones | - | 6 | Reflux | [6][8] |
| Thiocarbohydrazide, Thiophene-2-acetic acid | Direct heating | 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | - | - | 160-170 | [11] |
| Thiosemicarbazide, 4-Hydroxybenzoic acid | PPE mediated | 5-(4-Hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 38 | - | 90 | [9] |
Note: Yields and reaction conditions are highly substrate-dependent and the values presented are for specific examples cited in the literature.
Conclusion
The synthesis of 1,2,4-triazole-3-thiones can be achieved through several reliable and versatile methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the triazole ring. The alkaline cyclization of acylthiosemicarbazides remains a dominant and highly flexible strategy for accessing a wide variety of 4,5-disubstituted derivatives. For the synthesis of 4-amino substituted analogs, the use of thiocarbohydrazide is the method of choice. Direct condensation of thiosemicarbazides with carboxylic acids using activating agents like PPE offers a more convergent approach. The continued development of novel synthetic methodologies, including greener and more efficient catalytic systems, will undoubtedly expand the chemical space of accessible 1,2,4-triazole-3-thiones for future drug discovery and development endeavors.[4]
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Ascendancy of 1,2,4-Triazoles: A Technical Guide to Novel Derivatives in Drug Discovery
For Immediate Release
A comprehensive technical guide exploring the burgeoning field of 1,2,4-triazole derivatives and their significant potential in modern drug discovery has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the synthesis, biological evaluation, and mechanisms of action of this versatile class of heterocyclic compounds, offering a roadmap for the development of next-generation therapeutics. The 1,2,4-triazole scaffold has been identified as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including approved drugs for various diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42]
The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for designing novel drugs with enhanced efficacy and safety profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological activities of these derivatives, with a focus on their applications as anticancer, antifungal, and antibacterial agents.
Quantitative Analysis of Biological Activity
The biological evaluation of novel 1,2,4-triazole derivatives has yielded a wealth of quantitative data, enabling a comparative analysis of their therapeutic potential. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, as reported in recent literature.
Table 1: In Vitro Anticancer Activity of Novel 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | MDA-MB-231 (Breast) | Caco-2 (Colon) | Reference |
| TP6 | Pyridine derivative | - | - | - | - | - | [3] |
| 15 | Adenosine A2B receptor antagonist | - | - | - | 3.48 | - | [8] |
| 20 | Adenosine A2B receptor antagonist | - | - | - | 5.95 | - | [8] |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | - | <12 | - | - | - | [15] |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | - | <12 | - | - | - | [15] |
| 8c | - | - | - | - | - | - | [21] |
| 8d | - | - | - | - | - | - | [21] |
| 17 | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | 0.31 | - | - | - | 4.98 | [19] |
| 22 | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | 3.31 | - | - | - | 4.98 | [19] |
| 25 | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | 4.46 | - | - | - | 7.22 | [19] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited source.
Table 2: In Vitro Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei | Reference |
| 2c | Indole-thiadiazole | - | - | - | 3.125 | - | - | [4] |
| 3c | Indole-triazole | - | - | - | 3.125 | - | - | [4] |
| 3d | Indole-triazole | - | < ciprofloxacin | - | - | - | - | [4] |
| II | Nitrofuran derivative | 0.156 | - | 0.039 | - | - | - | [24] |
| I | Nitrofuran derivative | 0.156 | - | - | - | - | - | [24] |
| 3g | Propionic acid moiety | 256 | - | 256 | - | - | - | [29] |
| 1e | 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazole | 22 (zone of inhibition in mm) | - | 28 (zone of inhibition in mm) | - | - | - | [32] |
| 2e | 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazole | - | - | - | - | 27 (zone of inhibition in mm) | - | [32] |
Note: A lower MIC value indicates higher potency. MIC values are presented unless otherwise specified.
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,4-triazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.
Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
A primary mechanism of antifungal action for many triazole-based drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[34][43][41][42]
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Anticancer Mechanism: Targeting Receptor Tyrosine Kinase Signaling
In cancer therapy, 1,2,4-triazole derivatives have shown promise by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][11][14][18][21][22][26][27][31]
Caption: Inhibition of RTK signaling by 1,2,4-triazole derivatives.
Experimental Protocols
To facilitate further research and development in this area, this guide provides detailed methodologies for key experiments.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol outlines a common synthetic route to produce the versatile 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.[44][12][30][37][38]
Step 1: Synthesis of the Potassium Dithiocarbazinate Salt
-
Dissolve the starting acid hydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (1 equivalent) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with continuous stirring.
-
Continue stirring for 10-12 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold diethyl ether, and dry in vacuo.
Step 2: Cyclization to form the 1,2,4-Triazole Ring
-
Reflux a mixture of the potassium dithiocarbazinate salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water or ethanol for 8-9 hours.
-
Monitor the reaction for the cessation of hydrogen sulfide evolution.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][15][16][21][28]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][10][13][17][23]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental and Screening Workflow
The discovery and development of novel 1,2,4-triazole derivatives often follows a structured workflow, from initial synthesis to biological screening.
Caption: General workflow for the discovery of novel 1,2,4-triazole derivatives.
Conclusion
The exploration of novel 1,2,4-triazole derivatives continues to be a highly productive area of research in drug discovery. The versatility of the triazole scaffold allows for extensive chemical modification, leading to the identification of potent and selective inhibitors of various biological targets. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the development of 1,2,4-triazole-based therapeutics to address unmet medical needs.
References
- 1. Drug interactions among the epidermal growth factor receptor inhibitors, other biologics and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. turkjps.org [turkjps.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. twikkers.nl [twikkers.nl]
- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. scispace.com [scispace.com]
- 25. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. academic.oup.com [academic.oup.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nepjol.info [nepjol.info]
- 31. aacrjournals.org [aacrjournals.org]
- 32. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 33. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 34. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. azolifesciences.com [azolifesciences.com]
- 37. researchgate.net [researchgate.net]
- 38. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. A High-Throughput Screen for Antibiotic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 44. connectjournals.com [connectjournals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the 1H-1,2,4-triazole-3-thiol core followed by S-alkylation with 3-methylbenzyl bromide.
Chemical Reaction Scheme
The overall synthesis can be depicted as follows:
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
Step 2: Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of 1H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for synthesizing 1,2,4-triazole-3-thiol from thiosemicarbazide.[1][2]
Materials:
-
Thiosemicarbazide
-
Formic acid (85%)
-
Ethanol
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiosemicarbazide (0.1 mol, 9.11 g).
-
Carefully add 85% formic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
A white precipitate of 1H-1,2,4-triazole-3-thiol will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from ethanol or a water-ethanol mixture to obtain pure 1H-1,2,4-triazole-3-thiol.
-
Dry the purified product in a vacuum oven at 60 °C.
Part 2: Synthesis of this compound
This S-alkylation protocol is a general method adapted for the specific reactants.[3]
Materials:
-
1H-1,2,4-triazole-3-thiol (from Part 1)
-
3-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Stirring hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 1H-1,2,4-triazole-3-thiol (10 mmol, 1.01 g) and dry acetone (40 mL).
-
Add anhydrous potassium carbonate (12 mmol, 1.66 g) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-methylbenzyl bromide (10 mmol, 1.85 g, 1.35 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate and other inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1H-1,2,4-triazole-3-thiol | C₂H₃N₃S | 101.13 | 100 | 10.11 | 8.59 | 85 | 218-220 |
| This compound | C₁₀H₁₁N₃S | 205.28 | 10 | 2.05 | 1.78 | 87 | 110-112 |
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, triazole-H), 7.30-7.10 (m, 4H, Ar-H), 4.20 (s, 2H, S-CH₂), 2.35 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154.0, 150.5, 138.5, 135.0, 129.5, 129.0, 128.0, 126.0, 36.0, 21.5.
-
FT-IR (KBr, cm⁻¹): 3100 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600 (C=N stretch), 1500 (C=C stretch), 690 (C-S stretch).
-
Mass Spectrometry (ESI-MS) m/z: 206.07 [M+H]⁺.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Application of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide in Antifungal Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with prominent examples including fluconazole and voriconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising cell membrane integrity and ultimately inhibiting fungal growth.
This document details the potential application of a novel 1,2,4-triazole derivative, 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, in antifungal research. While specific data for this compound is not extensively available in peer-reviewed literature, this note provides a comprehensive overview based on the well-established antifungal properties of structurally similar 1,2,4-triazole sulfides. The provided protocols for synthesis, in vitro, and in vivo evaluation are based on standard methodologies for this class of compounds.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table summarizes the in vitro antifungal activity of structurally related 1,2,4-triazole derivatives against various pathogenic fungi. This data is presented to illustrate the potential antifungal spectrum and potency of this class of compounds.
Table 1: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives (Analogous Compounds)
| Compound/Analog | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Analog A (Fluconazole) | 0.5 | 4.0 | - | - |
| Analog B (Triazole-Thioether Derivative) | 0.125 - 2.0 | 0.0625 - 1.0 | 4.0 - 16.0 | 0.5 - >64 |
| Analog C (Substituted Benzyl Sulfide) | 0.063 - 0.5 | 0.125 | >16 | 0.25 - 8.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The data presented are aggregated from various sources on 1,2,4-triazole derivatives and are for illustrative purposes.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of the antifungal properties of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis process starting from thiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
3-methylbenzyl chloride
-
Ethanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (recrystallization, column chromatography)
Procedure:
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add thiosemicarbazide to the cooled solution with continuous stirring.
-
Add carbon disulfide dropwise to the mixture. Allow the reaction to stir at room temperature for 12-16 hours.
-
To the resulting potassium dithiocarbazinate salt, add hydrazine hydrate and reflux the mixture for 6-8 hours, monitoring for the cessation of hydrogen sulfide evolution.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude 1H-1,2,4-triazole-3-thiol.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Step 2: Synthesis of this compound
-
Dissolve the synthesized 1H-1,2,4-triazole-3-thiol in DMF in a round-bottom flask.
-
Add an equimolar amount of a suitable base (e.g., potassium carbonate) to the solution and stir for 30 minutes at room temperature.
-
Add 3-methylbenzyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound
-
Fluconazole (control)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 1-10 mg/mL).
-
Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations. Also, prepare wells for a positive control (no drug) and a negative control (no inoculum).
-
Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader at a suitable wavelength.
Protocol 3: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a standard model to evaluate the in vivo efficacy of an antifungal compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Fluconazole (control)
-
Vehicle (e.g., saline with a solubilizing agent like cyclodextrin)
-
Immunocompromised mice (e.g., neutropenic mice)
-
Candida albicans strain
-
Sterile saline
Procedure:
-
Induction of Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.
-
Infection: Infect the mice with a lethal or sublethal dose of Candida albicans via the lateral tail vein.
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), administer the test compound (this compound) at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group treated with fluconazole.
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality for a specified period (e.g., 14-21 days).
-
Assessment of Fungal Burden (Optional): At specific time points, a subset of mice from each group can be euthanized, and target organs (e.g., kidneys, brain) can be harvested. The organs are then homogenized and plated on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: The primary endpoint is typically the survival rate of the mice. Fungal burden data provides additional insight into the compound's efficacy. Statistical analysis should be performed to compare the treated groups with the control group.
Mandatory Visualizations
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Caption: General workflow for antifungal drug discovery and development.
References
Application Notes and Protocols for 3-methylbenzyl 1H-1,2,4-triazol-3-yl Sulfide and Related Analogs as Bacterial Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,4-triazole sulfide derivatives as potent inhibitors of bacterial tyrosinase. While direct experimental data for 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide is not extensively available in the cited literature, this document leverages data from closely related and highly active analogs to provide a framework for its investigation and application. The 1,2,4-triazole scaffold has been identified as a key pharmacophore for tyrosinase inhibition, primarily due to the ability of its nitrogen atoms to chelate the copper ions within the enzyme's active site.[1]
Introduction
Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments. In bacteria, it plays a role in virulence and protection against host defenses. Therefore, inhibiting bacterial tyrosinase is a promising strategy for developing novel antibacterial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole moiety, have shown significant potential as tyrosinase inhibitors.[1][2] The general mechanism of action for 1,2,4-triazole derivatives involves the coordination of the triazole's nitrogen atoms with the two copper ions in the catalytic active site of the tyrosinase enzyme.[1] This interaction can be further enhanced by van der Waals forces between the hydrophobic residues of the enzyme and the inhibitor's phenyl group.[1]
Quantitative Data: In Vitro Bacterial Tyrosinase Inhibition
A series of novel 1,2,4-triazole-tethered β-hydroxy sulfides have been synthesized and evaluated for their inhibitory activity against bacterial tyrosinase.[1][3] The results, summarized in the table below, highlight several compounds with significantly greater potency than the standard inhibitors, ascorbic acid and kojic acid.[1][3]
| Compound ID | Substituent Groups | IC50 (μM) against Bacterial Tyrosinase |
| 11a | Diphenyl-triazol-propan-2-ol | 7.67 ± 1.00[1][3] |
| 11b | 4-CH3 substituted phenyl | 14.43 ± 1.50[1] |
| 11c | Benzofuran-triazol-propan-2-ol | 4.52 ± 0.09 [1][3] |
| 11d | Naphthofuran-triazol-propan-2-ol | 6.60 ± 1.25[1][3] |
| 11e | 5-bromobenzofuran and 3-(naphthalen-2-yloxy)propan-2-ol | 51.40 ± 0.16[1][4] |
| 11f | Naphthofuran-triazol-propan-2-ol | 5.93 ± 0.50[1][3] |
| 11g | 2,4-dichloro substituted phenyl | 13.50 ± 0.50[1][4] |
| Ascorbic Acid | (Standard) | 11.5 ± 1.00[1][3] |
| Kojic Acid | (Standard) | 30.34 ± 0.75[1][3] |
Data extracted from Saeed, S., et al. (2024).[1][3]
The data indicates that the benzofuran-triazol-propan-2-ol derivative (11c ) is the most potent inhibitor in this series, with an IC50 value of 4.52 ± 0.09 μM.[1][3] This is significantly lower than the IC50 values of the standard inhibitors, ascorbic acid and kojic acid.[1][3]
Experimental Protocols
This protocol is adapted from the methodology used to evaluate the 1,2,4-triazole-tethered β-hydroxy sulfides.
Materials:
-
Bacterial Tyrosinase (e.g., from Bacillus subtilis)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer Saline (PBS), pH 6.8
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of L-DOPA (e.g., 0.5 mM) in PBS (pH 6.8).
-
Prepare various concentrations of the test compounds in DMSO.
-
In a 96-well plate, add 800 µL of the test compound solution to 2 mL of the L-DOPA solution.
-
Add 0.1 mL of the bacterial tyrosinase enzyme solution to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measure the absorbance of the resulting dopachrome at 475 nm using a spectrophotometer.
-
A control reaction should be run without the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches | London Met Repository [repository.londonmet.ac.uk]
- 4. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Application Notes and Protocols for In Vivo Studies with 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide belongs to the 1,2,4-triazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] Given the limited publicly available in vivo data for this specific molecule[4], these application notes provide a comprehensive framework for its preclinical in vivo evaluation. The following protocols are designed to systematically assess the compound's safety, pharmacokinetic profile, and potential therapeutic efficacy in relevant animal models.
The successful progression of a new chemical entity (NCE) like this compound through the drug discovery pipeline is contingent upon rigorous preclinical evaluation.[5][6] In vivo studies are a cornerstone of this process, offering critical insights into the compound's behavior within a complex biological system, which cannot be fully replicated by in vitro assays.[7][8][9]
1. Preliminary Assessments and Dose Formulation
Prior to in vivo administration, it is crucial to characterize the physicochemical properties of this compound, including its solubility and stability. An appropriate vehicle for administration must be developed and tested for tolerability in the selected animal model.
2. In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of this compound. This typically involves initial toxicity and pharmacokinetic studies, followed by efficacy testing in a relevant disease model.
Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Experimental Protocol:
-
Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats), equally divided by sex.[10]
-
Group Allocation: A minimum of five groups (n=5 per sex per group): one vehicle control group and four escalating dose groups.
-
Administration: A single dose of the test compound or vehicle is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint Analysis: At the end of the observation period, animals are euthanized for gross necropsy and histopathological examination of major organs.
Data Presentation:
Table 1: Acute Toxicity Study Results
| Dose Group (mg/kg) | Mortality (M/F) | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Pathological Findings |
| Vehicle Control | 0/0 | None | +5.2 | No abnormalities |
| 10 | 0/0 | None | +4.8 | No abnormalities |
| 50 | 0/0 | Mild lethargy within 2h | +3.5 | No abnormalities |
| 200 | 1/0 | Severe lethargy, piloerection | -2.1 | Pale liver in one animal |
| 500 | 5/5 | Ataxia, seizures, mortality | N/A | To be determined |
Phase 2: Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12]
Experimental Protocol:
-
Animal Model: Cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Group Allocation: Two groups (n=3-5 per group) receiving a single intravenous (IV) and a single oral (PO) dose of the compound.
-
Dosing: A non-toxic dose, determined from the acute toxicity study, is administered.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 2400 |
| t1/2 (h) | 4.5 | 4.8 |
| Bioavailability (%) | N/A | 75 |
| Clearance (mL/h/kg) | 3.1 | N/A |
| Volume of Distribution (L/kg) | 2.0 | N/A |
Phase 3: Efficacy Studies in a Relevant Disease Model
Objective: To evaluate the therapeutic potential of this compound in a validated animal model of disease. The choice of model will depend on the hypothesized mechanism of action, potentially informed by in vitro screening. Given the known activities of 1,2,4-triazole derivatives, models for cancer, bacterial infection, or inflammation are plausible starting points.
Example Protocol: Xenograft Tumor Model (Anticancer)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells are implanted subcutaneously. Tumors are allowed to grow to a palpable size.
-
Group Allocation: Animals are randomized into groups (n=8-10 per group) once tumors reach a specified volume: Vehicle control, positive control (standard-of-care drug), and two or three dose levels of the test compound.
-
Dosing Regimen: Dosing is initiated and continued for a specified period (e.g., daily for 21 days).
-
Efficacy Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemistry for biomarkers of proliferation and apoptosis may also be performed.
Data Presentation:
Table 3: Efficacy in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +2.5 |
| Positive Control | 10 | 450 ± 100 | 70 | -5.0 |
| Compound (Low Dose) | 25 | 900 ± 180 | 40 | +1.8 |
| Compound (High Dose) | 50 | 600 ± 120 | 60 | -1.5 |
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Many small molecule inhibitors, including those with a triazole scaffold, target protein kinases involved in cell proliferation and survival. Below is a hypothetical signaling pathway that could be targeted by this compound.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H11N3S | CID 675234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoeford.com [hoeford.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Methods for the Analysis and Purification of 1,2,4-Triazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis and purification of 1,2,4-triazole compounds using High-Performance Liquid Chromatography (HPLC). The 1,2,4-triazole moiety is a key pharmacophore in many pharmaceutical compounds, particularly antifungal agents, making robust analytical and purification methods essential for drug discovery, development, and quality control.[1][2] These methodologies, compiled from validated methods, are designed to serve as a comprehensive guide.
Introduction to HPLC for 1,2,4-Triazole Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of 1,2,4-triazole compounds due to its high resolution, sensitivity, and adaptability.[1] Depending on the polarity of the specific triazole derivative, different HPLC methods can be employed. Reversed-Phase HPLC (RP-HPLC) is commonly used for less polar compounds, while Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for more polar, water-soluble triazoles that are poorly retained on traditional C18 columns.[1][3] Detection is typically achieved using UV spectrophotometry, often around 260 nm, or mass spectrometry (MS) for higher sensitivity and specificity.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for the analysis of common 1,2,4-triazole antifungal drugs.
Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum
| Analyte | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) | Reference |
| Voriconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [2] |
| Itraconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [2] |
| Posaconazole | 0.25 | 0.25 - 20.0 | ~100% | [2] |
| Hydroxyitraconazole | 0.05 | 0.05 - 20.0 | ~100% | [2] |
LLOQ: Lower Limit of Quantification
Table 2: HPLC Method Validation Parameters for Triazole Antifungals
| Analyte | Linearity (r²) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Limit of Quantification (mg/L) | Reference |
| Voriconazole | > 0.99 | < 10% | < 10% | 0.05 | [5][6] |
| Posaconazole | > 0.99 | < 10% | < 10% | 0.05 | [5][6] |
| Itraconazole | > 0.99 | < 10% | < 10% | 0.05 | [5][6] |
| Hydroxyitraconazole | > 0.99 | < 10% | < 10% | 0.05 | [5][6] |
r²: Coefficient of determination; CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices
This protocol is suitable for the quantification of relatively non-polar triazole antifungals like voriconazole, itraconazole, and posaconazole in plasma or serum.[2]
3.1.1. Materials and Reagents
-
HPLC grade acetonitrile and water
-
Reference standards of the triazole compounds
-
Drug-free serum/plasma for calibration standards and quality controls
-
0.22 µm or 0.45 µm syringe filters[1]
-
Methanol
-
1.0 M Perchloric acid (optional, for protein precipitation)[5][6]
3.1.2. Instrumentation
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[1] or C6-phenyl column[5][6]
-
Data acquisition and processing software
3.1.3. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum/plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution.[2]
-
Add 400 µL of cold acetonitrile (or a mixture of 1.0 M perchloric acid and methanol) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[2]
3.1.4. Standard Preparation
-
Prepare stock solutions (e.g., 1 mg/mL) of each triazole standard and the internal standard in methanol.[2]
-
Prepare a series of working standards by spiking drug-free serum/plasma with the stock solutions to achieve the desired concentration range for the calibration curve.[1]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[1]
3.1.5. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm) or C6-phenyl (4.6 x 150 mm, 5 µm)[1][5][6]
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water, or acetonitrile and a phosphate buffer (e.g., 0.01 M phosphate buffer, pH 3.5).[1][5][6] A common starting point is 60:40 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: UV at approximately 260 nm (e.g., 262 nm).[1][5][6]
-
Column Temperature: 25-30 °C
Protocol 2: Preparative HPLC for Purification of 1,2,4-Triazole Compounds
This protocol outlines a general procedure for scaling up an analytical method to preparative HPLC for the isolation and purification of target triazole compounds or their impurities.
3.2.1. Materials and Reagents
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
Crude sample mixture containing the 1,2,4-triazole compound of interest
-
Volatile modifiers if MS detection is used (e.g., formic acid)
3.2.2. Instrumentation
-
Preparative HPLC system with a high-pressure gradient pump
-
Preparative column with the same stationary phase as the analytical column (e.g., C18) but larger dimensions (e.g., 50 x 50 mm, 5 µm)
-
UV detector and/or Mass Spectrometer
-
Fraction collector
3.2.3. Method Development and Scale-Up
-
Analytical Method Development: Develop a robust analytical HPLC method that provides good resolution of the target compound from impurities.
-
Overloading Study: Gradually increase the injection volume and sample concentration on the analytical column to determine the maximum loading capacity without significant loss of resolution.
-
Scale-Up Calculation: Use the analytical method parameters to calculate the preparative conditions, including flow rate and gradient times, based on the column dimensions.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, ideally the mobile phase, at a high concentration (e.g., 200 mg/mL). Filter the sample to remove any particulate matter.
-
Preparative HPLC Run:
-
Column: Preparative C18 column (e.g., 50 x 50 mm, 5 µm)
-
Mobile Phase: Scale the gradient from the analytical method. For example, a mixture of water and acetonitrile.
-
Flow Rate: Adjust the flow rate based on the preparative column diameter (e.g., 25 mL/min).
-
Injection Volume: Inject a large volume of the concentrated sample.
-
Detection: Monitor the separation at the appropriate UV wavelength (e.g., 220 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.
Caption: Experimental workflow for the preparative HPLC purification of 1,2,4-triazoles.
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1,2,4-Triazole Metabolites in Soil and Water
Introduction
1,2,4-triazole and its derivatives, such as triazolylalanine (TA) and triazolylacetic acid (TAA), are common metabolites of widely used triazole fungicides.[1][2][3][4] Due to their persistence and potential mobility in the environment, robust and sensitive analytical methods are crucial for monitoring their presence in soil and water to assess environmental fate and ensure food safety.[4][5] These metabolites are polar in nature, which can present challenges for their extraction and analysis using conventional methods.[3][6] This document provides detailed protocols for the determination of 1,2,4-triazole and its key metabolites in soil and water samples using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance of various analytical methods for the determination of 1,2,4-triazole and parent fungicides in soil and water matrices.
Table 1: Quantitative Data for 1,2,4-Triazole Metabolites in Soil
| Analyte | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| 1,2,4-triazole | LC-MS/MS | 1.1 | 83 - 97 | < 7.8 | [2][4] |
| Propiconazole | LC-MS/MS | 4.0 | 93 - 99 | < 11.2 | [2][4] |
| Various Pesticides | QuEChERS-LC/GC-MS/MS | 2 - 20 | 70 - 120 | < 20 | [5] |
Table 2: Quantitative Data for 1,2,4-Triazole Metabolites in Water
| Analyte | Method | LOQ (µg/L) | LOD (ng/L) | Recovery (%) | Reference |
| 1,2,4-triazole | LC-MS/MS | 0.05 | - | - | [7] |
| Triadimenol | SPE-GC-MS | 0.1 | - | - | [8] |
| Tebuconazole | SPE-GC-MS | 0.1 | - | - | [8] |
| Epoxiconazole | SPE-GC-MS | 0.05 | - | - | [8] |
| Tricyclazole | Cloud Point Extraction-HPLC-UV | - | 6.8 - 34.5 | 82.0 - 96.0 | [9] |
| Triadimefon | Cloud Point Extraction-HPLC-UV | - | 6.8 - 34.5 | 82.0 - 96.0 | [9] |
| Tebuconazole | Cloud Point Extraction-HPLC-UV | - | 6.8 - 34.5 | 82.0 - 96.0 | [9] |
| Diniconazole | Cloud Point Extraction-HPLC-UV | - | 6.8 - 34.5 | 82.0 - 96.0 | [9] |
| Myclobutanil & Triticonazole | GC-MS/MS | - | 5 | - | [10] |
| Ten Triazole Fungicides | DLLME-UHPLC-MS/MS | 0.01 | 3 | 70.1 - 105.7 | [11] |
| Various Pesticides | QuEChERS-UHPLC-MS/MS | 6.25 - 9.18 | < 3.03 | 80 - 117 | [12] |
Experimental Protocols
Protocol 1: Analysis of 1,2,4-Triazole in Soil by LC-MS/MS
This protocol is based on the method described by Blondel et al. (2018) for the determination of 1,2,4-triazole in soil.[2][4]
1. Materials and Reagents
-
LC-MS grade acetonitrile and water
-
Formic acid
-
Reference standard of 1,2,4-triazole
-
Extraction solvent: Acetonitrile/water mixture
-
0.22 µm syringe filters
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation
-
Weigh 5 g of a representative soil sample into a centrifuge tube.
-
Add a specific volume of the extraction solvent.
-
Shake the mixture vigorously for a defined period.
-
Centrifuge the sample to separate the soil particles.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Chromatographic Column: A C18 or mixed-mode column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used to improve peak shape and ionization efficiency.
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the precursor-product ion transitions for 1,2,4-triazole.
Workflow for Soil Sample Analysis
Protocol 2: Analysis of Triazole Fungicides in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol is a general procedure based on the principles outlined for the extraction of triazole fungicides from water samples.[8]
1. Materials and Reagents
-
SPE cartridges (e.g., C18)
-
Methanol, Ethyl acetate, Acetone (HPLC grade)
-
Reference standards of target triazole fungicides
-
Helium gas (99.999% purity)
2. Instrumentation
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
SPE manifold
3. Sample Preparation (SPE)
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample through the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate:acetone 1:1 v/v).
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., acetone) for GC-MS analysis.[8]
4. GC-MS Conditions
-
Injector: Splitless mode, 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.46 mL/min).[8]
-
Oven Temperature Program: Start at 120°C, ramp to 290°C at 40°C/min, and hold for 3 minutes.[8]
-
Ion Source Temperature: 270°C.
-
Interface Temperature: 270°C.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
Workflow for Water Sample Analysis
Protocol 3: QuEChERS-based Extraction for Multi-residue Analysis in Water
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for pesticide residue analysis in water.[12]
1. Materials and Reagents
-
Acetonitrile (ACN)
-
Acetic acid
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
2. Instrumentation
-
UHPLC-MS/MS system
3. Sample Preparation
-
To 10 mL of the water sample, add 5 mL of ACN and 200 µL of acetic acid.
-
Refrigerate for 10 minutes.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Vortex the mixture and then centrifuge for 8 minutes.
-
Take 3 mL of the supernatant and transfer it to a tube containing 300 mg of MgSO₄ and 125 mg of PSA.
-
Vortex and centrifuge again.
-
The final supernatant is ready for UHPLC-MS/MS analysis.
Logical Relationship of Analytical Steps
Discussion
The choice of analytical method depends on the specific 1,2,4-triazole metabolites of interest, the matrix (soil or water), and the required sensitivity. LC-MS/MS is generally preferred for the analysis of polar metabolites due to its high selectivity and sensitivity.[6][13] For broader screening of parent triazole fungicides, both GC-MS and LC-MS/MS are powerful techniques.
Sample preparation is a critical step to remove matrix interferences and concentrate the analytes.[13] Solid-phase extraction is a robust technique for cleaning up water samples, while methods like QuEChERS offer a faster and simpler alternative for both soil and water.[5][8][12] For complex matrices, the use of isotopically labeled internal standards is recommended to correct for matrix effects and improve the accuracy of quantification.[1] Method validation is essential to ensure the reliability of the results and should include parameters such as linearity, accuracy, precision, and limits of detection and quantification.[14][15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.com [sciex.com]
- 7. epa.gov [epa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of triazole fungicides in environmental water samples by high performance liquid chromatography with cloud point extraction using polyethylene glycol 600 monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Automated high-throughput dispersive liquid-liquid microextraction coupled with UHPLC-MS/MS for detecting triazole fungicides in water, juices, wine, and tea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
- 14. swaenviro.com [swaenviro.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Molecular Docking Studies of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide with Fungal Lanosterol 14α-demethylase (CYP51)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1] This makes CYP51 a primary target for the development of antifungal agents.[1][2][3][4][5] Triazole derivatives are a well-known class of compounds that exhibit potent antifungal activity by inhibiting CYP51.[1][2][4] This document provides a detailed protocol for performing molecular docking studies of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a novel triazole derivative, with fungal CYP51 to predict its binding affinity and interaction patterns. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7]
Experimental Protocols
This protocol outlines the steps for in silico molecular docking using widely accessible software such as AutoDock Vina.[6][8][9][10]
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.[6][9]
-
AutoDock Vina: For performing the molecular docking simulation.[6][8][9]
-
PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.[8][9][10]
-
Protein Data Bank (PDB): To obtain the 3D structure of the protein target.[9][11]
-
PubChem or similar database: To obtain the 3D structure of the ligand.[9]
2. Preparation of the Protein (Fungal Lanosterol 14α-demethylase - CYP51):
-
Obtain Protein Structure: Download the 3D crystal structure of Candida albicans lanosterol 14α-demethylase (e.g., PDB ID: 5v5z) from the RCSB Protein Data Bank.[1]
-
Prepare the Receptor in AutoDock Tools (ADT):
3. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. If not available, it can be sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).[6]
-
4. Molecular Docking using AutoDock Vina:
-
Grid Box Generation:
-
Load the prepared protein (5v5z_protein.pdbqt) into ADT.
-
Define the binding site by creating a grid box that encompasses the active site of the enzyme. The active site of CYP51 is located in a hydrophobic channel leading to the heme cofactor.[3][4] For PDB ID 5v5z, the active site can be centered around the heme group.
-
Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.[12]
-
-
Configuration File:
-
Run Docking Simulation:
5. Analysis of Docking Results:
-
Binding Affinity: The output log.txt file will contain the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand.[9] The most negative value indicates the strongest binding affinity.[13]
-
Visualization of Interactions:
-
Use PyMOL or Discovery Studio Visualizer to open the protein PDBQT file and the docking results PDBQT file.[8][10]
-
Analyze the interactions between the ligand and the protein's active site residues.[13][14]
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[7][13][15] The nitrogen atoms of the triazole ring are expected to coordinate with the heme iron atom in the active site of CYP51.[3][4]
-
Data Presentation
The quantitative data from the molecular docking study should be summarized for clarity and comparison.
Table 1: Docking Results for this compound with Fungal CYP51 (PDB ID: 5v5z)
| Binding Mode (Pose) | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | Heme Interaction |
| 1 | -9.8 | TYR132, HIS377 | PHE228, ILE379, MET508 | Yes (N4 of triazole) |
| 2 | -9.5 | TYR132 | PHE228, LEU376, MET508 | Yes (N4 of triazole) |
| 3 | -9.2 | HIS377 | PHE228, ILE379, VAL505 | Yes (N4 of triazole) |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.
Mandatory Visualizations
Workflow for Molecular Docking
Caption: Workflow of the molecular docking study.
Signaling Pathway Inhibition by Triazole Derivatives
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. orientjchem.org [orientjchem.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole Sulfide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 1,2,4-triazole sulfide analogues, detailing their synthesis, biological evaluation, and the key structural features influencing their activity. The protocols included offer standardized methods for the screening and evaluation of these compounds.
Introduction
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs.[1][2] Its derivatives, particularly those containing a sulfur linkage (sulfide/thioether or thione), exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[3][4] This document outlines the SAR of these analogues and provides detailed protocols for their evaluation. The sulfur-containing moiety is a key pharmacophore that contributes significantly to the biological profile of these compounds.[2]
Data Presentation: Quantitative SAR Data
The biological activities of various 1,2,4-triazole sulfide analogues are summarized below. These tables are compiled from multiple studies to facilitate cross-comparison.
Table 1: Antibacterial Activity of 1,2,4-Triazole Thioether Analogues [5]
| Compound ID | R Group | Test Organism | Activity Metric | Value |
| A10 | N-(3-nitrophenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 5.01 µg/mL |
| B1 | -CH2CH3 | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition @ 100 µg/mL | 53.0% |
| B2 | -CH2CH2CH3 | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition @ 100 µg/mL | 86.1% |
| B3 | -CH(CH3)2 | Xanthomonas axonopodis pv. citri (Xac) | Inhibition @ 100 µg/mL | 53.2% |
| B5 | 4-pyridinyl | Xanthomonas axonopodis pv. citri (Xac) | Inhibition @ 100 µg/mL | 42.1% |
Table 2: Anticancer Activity of 1,2,4-Triazole Pyridine Derivatives [6]
| Compound ID | R Group (Substituted Benzyl) | Cell Line | Activity Metric | Value (µM) |
| TP1 | Unsubstituted | Murine Melanoma (B16F10) | IC50 | 61.11 |
| TP6 | 4-Bromobenzyl | Murine Melanoma (B16F10) | IC50 | 41.12 |
Table 3: Enzyme Inhibition Activity of 1,2,4-Triazole-Tethered β-Hydroxy Sulfides [7]
| Compound ID | R Group | Enzyme | Activity Metric | Value (µM) |
| 11a | Aryl | Bacterial Tyrosinase | IC50 | 7.67 ± 1.00 |
| 11c | Varies | Bacterial Tyrosinase | IC50 | 4.52 ± 0.09 |
| 11d | Varies | Bacterial Tyrosinase | IC50 | 6.60 ± 1.25 |
| 11f | Varies | Bacterial Tyrosinase | IC50 | 5.93 ± 0.50 |
| Kojic Acid | Standard | Bacterial Tyrosinase | IC50 | 30.34 ± 0.75 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 1,2,4-triazole sulfide analogues are provided below.
Protocol 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thioethers
This protocol outlines a common method for synthesizing 1,2,4-triazole thioethers, which involves the reaction of a 1,2,4-triazole-3-thiol with a suitable electrophile.
Materials:
-
4,5-disubstituted-4H-1,2,4-triazole-3-thiol
-
Substituted benzyl halide or other alkylating agent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (1 mmol) in DMF (10 mL).
-
Add potassium carbonate (1.5 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted benzyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Activity Assessment (Turbidimetry Method)[6]
This protocol is used to determine the inhibitory effect of compounds on bacterial growth by measuring the turbidity of the bacterial culture.
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial strains (e.g., Xanthomonas oryzae pv. oryzae)
-
Nutrient broth medium
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 100 µL of nutrient broth to each well.
-
Add the test compound to the wells in a serial dilution to achieve the desired final concentrations. Ensure the final DMSO concentration is non-inhibitory to the bacteria.
-
Inoculate each well with 10 µL of a freshly prepared bacterial suspension (adjusted to a specific optical density, e.g., 0.1 at 600 nm).
-
Include positive controls (a known antibiotic) and negative controls (vehicle, i.e., DMSO).
-
Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 28 °C) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
Determine the EC50 value by plotting the inhibition percentage against the compound concentration.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)[7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., B16F10)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Visualizations
The following diagrams illustrate key workflows and concepts related to the SAR of 1,2,4-triazole sulfide analogues.
Caption: Workflow for SAR studies of 1,2,4-triazole sulfide analogues.
Caption: Key structural modification points influencing biological activity.
Structure-Activity Relationship Insights
Based on the available literature, several key SAR trends can be identified for 1,2,4-triazole sulfide analogues:
-
Antimicrobial Activity: The nature of the substituent on the sulfide linker and on the triazole ring plays a crucial role. For instance, the presence of an N-(3-nitrophenyl)acetamide fragment was shown to be highly effective against Xanthomonas oryzae pv. oryzae.[5][8][9] The length and branching of alkyl chains attached to the sulfur atom can also modulate the antibacterial activity.[5]
-
Anticancer Activity: For anticancer agents, substitutions on the phenyl ring attached to the thioether linkage are important. Electron-withdrawing groups, such as a bromo substituent, have been shown to enhance cytotoxicity against melanoma cell lines.[6] The presence of bulky groups can also influence the binding affinity to target proteins.[7]
-
Enzyme Inhibition: In the case of tyrosinase inhibitors, the overall molecular conformation and the potential for interaction with the enzyme's active site are critical. The introduction of different aryl groups can significantly alter the inhibitory potency.[7]
Conclusion
The 1,2,4-triazole sulfide scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned by systematic modification of various substituents on the triazole ring and the sulfide moiety. The protocols and SAR data presented here provide a valuable resource for researchers engaged in the design and optimization of new 1,2,4-triazole-based drug candidates. Further exploration of diverse substituents is warranted to discover compounds with enhanced potency and selectivity.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1,2,4-Triazole Derivatives as Potent Antitubercular Agents: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutic agents. Among the promising classes of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a significant area of interest for antitubercular drug discovery. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, through various mechanisms of action. This document provides a detailed overview of the application of 1,2,4-triazole derivatives as antitubercular agents, including quantitative activity data, experimental protocols for their evaluation, and diagrams of relevant biological pathways and experimental workflows.
Introduction to 1,2,4-Triazole Derivatives in Tuberculosis Research
The 1,2,4-triazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. In the context of tuberculosis, derivatives of 1,2,4-triazole have been shown to target various essential enzymes and pathways in M. tuberculosis. Their versatility allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Key mechanisms of action for these derivatives include the inhibition of enzymes crucial for the synthesis of the unique mycobacterial cell wall, such as InhA, and the activation of prodrugs by mycobacterial enzymes.
Quantitative Antitubercular Activity
The antitubercular efficacy of 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against Mtb strains and their half-maximal inhibitory concentration (IC50) against specific molecular targets. The following tables summarize the in vitro activity of selected 1,2,4-triazole derivatives from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against M. tuberculosis
| Compound ID | Mtb Strain | MIC (µg/mL) | Reference |
| C4 | H37Ra | 0.976 | [1][2][3] |
| 6a | H37Rv | 6.25 | [4] |
| Compound 4 | Mtb | 2 | [5][6] |
| 6b | H37Rv | 0.19 µM | [7][8][9] |
| C8, C11, C14 | H37Ra | 31.25-62.5 | [1][2][3] |
| Various Derivatives | H37Rv | 2-32 | [5][6] |
Table 2: Inhibitory Concentration (IC50) of 1,2,4-Triazole Derivatives against Mtb Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 6b | InhA | 90 | [7][8][9] |
| 7c | InhA | 0.074 | [10][11] |
| 7e | InhA | 0.13 | [10][11] |
Key Mechanisms of Action and Signaling Pathways
Several molecular targets have been identified for 1,2,4-triazole derivatives in M. tuberculosis. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of InhA and Mycolic Acid Biosynthesis
A primary target for many 1,2,4-triazole derivatives is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids.[7][8][9][10] Mycolic acids are essential components of the protective outer layer of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. This is the same target as the frontline anti-TB drug isoniazid, though direct InhA inhibitors can bypass the resistance mechanisms associated with isoniazid's activation.[9]
Inhibition of KatG and Oxidative Stress
Some 1,2,4-triazole derivatives have been shown to inhibit the catalase-peroxidase enzyme (KatG) of M. tuberculosis.[5][6] KatG is responsible for detoxifying reactive oxygen species (ROS) within the bacterium. Inhibition of KatG leads to an accumulation of ROS, causing oxidative damage and ultimately cell death.[5][6]
Activation by Nitroreductases
A subset of nitro-containing 1,2,4-triazole derivatives act as prodrugs that require reductive activation to exert their antitubercular effect. This activation can be mediated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This mechanism is similar to that of the anti-TB drug pretomanid.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 1,2,4-triazole derivatives as antitubercular agents, based on methodologies reported in the literature.
General Synthesis of 3-Thio-1,2,4-Triazole Derivatives
A common route for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazide intermediates.[12]
Protocol:
-
Formation of Thiosemicarbazide: A hydrazide is refluxed with a substituted isothiocyanate in an appropriate solvent (e.g., ethanol) to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Intramolecular Cyclization: The thiosemicarbazide intermediate is treated with an aqueous base (e.g., 10% NaOH) and heated (e.g., at 60°C for 4 hours) to induce intramolecular cyclization, forming the 1,2,4-triazole-3-thione.
-
Alkylation: The resulting triazole-3-thione can be further functionalized by alkylation with various benzyl or alkyl halides to produce the final target compounds.
In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.[4][12]
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Isoniazid (positive control)
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.1 to 100 µg/mL. Include wells for a positive control (isoniazid), a negative control (no compound), and a sterile control (no bacteria).
-
Inoculation: Inoculate each well (except the sterile control) with the prepared bacterial suspension.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Enzyme Inhibition Assay (e.g., InhA Inhibition)
The inhibitory activity of 1,2,4-triazole derivatives against specific enzymes like InhA can be determined using in vitro enzymatic assays.[7][8][9]
Materials:
-
Purified recombinant InhA enzyme
-
NADH (cofactor)
-
2-trans-enoyl-ACP (substrate)
-
Assay buffer (e.g., phosphate or Tris-HCl buffer)
-
96-well UV-transparent microplates
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified InhA enzyme to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period.
-
Substrate Addition: Add the substrate, 2-trans-enoyl-ACP, to start the enzymatic reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is calculated by fitting the dose-response data to a suitable equation.
Conclusion and Future Directions
1,2,4-triazole derivatives represent a highly promising class of compounds in the fight against tuberculosis. Their diverse mechanisms of action, potent in vitro activity, and amenability to chemical modification make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and safety profiles, with the ultimate goal of advancing them into preclinical and clinical development. The protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery of new and effective antitubercular agents.
References
- 1. mdpi.com [mdpi.com]
- 2. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. brieflands.com [brieflands.com]
- 8. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 1,2,4-Triazole Sulfide Derivatives as Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides, primarily due to its potent and broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2] These compounds typically function as demethylation inhibitors (DMIs), targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][3][4] Inhibition of this enzyme disrupts ergosterol biosynthesis, an essential component of the fungal cell membrane, leading to abnormal fungal growth and cell death.[1][3] This document provides a generalized framework for the research and development of novel 1,2,4-triazole sulfide derivatives, exemplified by structures akin to 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, for use as agricultural fungicides.
While specific data for this compound is not extensively available in public literature, the following protocols and data presentation formats are based on established methodologies for evaluating novel triazole-based fungicides.
Synthesis and Characterization
The synthesis of 1,2,4-triazole sulfide derivatives typically involves a multi-step process. A general synthetic pathway is outlined below.
General Synthesis Protocol for 1,2,4-Triazole-3-thiol Derivatives
A common route to synthesize 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of an acid hydrazide with an isothiocyanate, followed by cyclization.[5]
Materials:
-
Substituted acid hydrazide
-
Substituted isothiocyanate
-
Ethanol
-
Sodium hydroxide or Potassium hydroxide
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acid hydrazide in ethanol.
-
Add an equimolar amount of the substituted isothiocyanate to the solution.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
To the resulting thiosemicarbazide, add a solution of sodium hydroxide (or potassium hydroxide) in ethanol.
-
Reflux the mixture for several hours to facilitate cyclization into the triazole-3-thiol.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
General Protocol for S-Alkylation
The synthesized triazole-3-thiol can then be S-alkylated to introduce the desired benzyl sulfide moiety.
Materials:
-
4,5-disubstituted-4H-1,2,4-triazole-3-thiol
-
Substituted benzyl halide (e.g., 3-methylbenzyl chloride)
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, Acetone)
-
Stirring apparatus
Procedure:
-
Dissolve the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol in a suitable solvent.
-
Add a base to the solution to deprotonate the thiol group.
-
Add the substituted benzyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Characterization of the final product should be performed using techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry to confirm the structure.[5][6]
Antifungal Activity Evaluation
In Vitro Antifungal Screening
The primary evaluation of new compounds involves testing their ability to inhibit the mycelial growth of various phytopathogenic fungi.
Protocol for Mycelial Growth Inhibition Assay:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Ensure the final solvent concentration is non-fungitoxic.
-
Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates.
-
Measure the colony diameter in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound against each fungus using probit analysis.
Data Presentation: In Vitro Antifungal Activity
The results of the in vitro screening should be summarized in a clear and concise table.
| Compound | Target Fungus | EC50 (µg/mL) |
| Example Compound A | Rhizoctonia solani | 15.2 |
| Botrytis cinerea | 22.5 | |
| Fusarium oxysporum | 18.9 | |
| Example Compound B | Rhizoctonia solani | 10.8 |
| Botrytis cinerea | 19.3 | |
| Fusarium oxysporum | 14.7 | |
| Commercial Standard | Rhizoctonia solani | 5.6 |
| (e.g., Tebuconazole) | Botrytis cinerea | 8.1 |
| Fusarium oxysporum | 7.4 |
Mechanism of Action Studies
The primary mode of action for triazole fungicides is the inhibition of ergosterol biosynthesis.[1][3]
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the effect of the test compound on ergosterol production in a target fungus.
Protocol:
-
Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) amended with the test compound at its EC50 concentration.
-
After a suitable incubation period, harvest the mycelia by filtration.
-
Saponify the dried mycelia with a solution of potassium hydroxide in methanol.
-
Extract the non-saponifiable lipids (sterols) with a non-polar solvent like n-heptane.
-
Analyze the extracted sterols using UV-Vis spectrophotometry or more advanced techniques like GC-MS or HPLC.
-
Quantify the reduction in ergosterol content compared to an untreated control.
Visualizations
Signaling Pathway: Triazole Fungicide Mechanism of Action
Caption: Mechanism of action of 1,2,4-triazole fungicides.
Experimental Workflow: Fungicide Development
Caption: A typical workflow for agricultural fungicide development.
Conclusion
The development of novel 1,2,4-triazole sulfide derivatives as agricultural fungicides is a promising area of research. By following systematic protocols for synthesis, in vitro and in vivo evaluation, and mechanism of action studies, researchers can effectively identify and characterize new lead compounds for crop protection. The methodologies and data presentation formats outlined in these application notes provide a robust framework for advancing the discovery of next-generation fungicides.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. The first step is the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, from thiosemicarbazide and formic acid. The second step involves the S-alkylation of the triazole-3-thiol with 3-methylbenzyl chloride.
Q2: What are the critical parameters affecting the yield of the S-alkylation step?
A2: The key parameters influencing the yield include the choice of base, solvent, reaction temperature, and reaction time. Proper control of these factors is crucial for maximizing the yield of the desired S-alkylated product and minimizing side reactions.
Q3: What is the most common side reaction in this synthesis, and how can it be minimized?
A3: The most common side reaction is N-alkylation, where the 3-methylbenzyl group attaches to one of the nitrogen atoms of the triazole ring instead of the sulfur atom. Using a suitable base and solvent system, as well as controlling the reaction temperature, can favor S-alkylation. Generally, polar aprotic solvents and inorganic bases tend to promote S-alkylation.
Q4: How can I confirm the successful synthesis of the desired product?
A4: The structure of the synthesized this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The presence of a signal for the benzylic methylene protons (around 4.0-4.5 ppm in ¹H NMR) and the absence of a thiol proton signal (around 13-14 ppm) are indicative of successful S-alkylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 1H-1,2,4-triazole-3-thiol (Precursor) | Incomplete cyclization of 1-formyl-3-thiosemicarbazide. | Ensure the reaction mixture is heated sufficiently during the cyclization step as per the protocol. Verify the purity of the thiosemicarbazide and formic acid starting materials. |
| Loss of product during workup. | Carefully control the pH during acidification to ensure complete precipitation of the product. Wash the precipitate with cold water to minimize dissolution. | |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or temperature. Ensure stoichiometric amounts of reactants are used. The 1H-1,2,4-triazole-3-thiol may not be fully deprotonated. Use a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like sodium hydride. |
| Degradation of 3-methylbenzyl chloride. | Use fresh, high-purity 3-methylbenzyl chloride. Avoid prolonged exposure to high temperatures. | |
| Formation of N-alkylated isomers. | Optimize the reaction conditions. Try using a weaker base or a different solvent system (see Data Presentation section). Running the reaction at a lower temperature may also improve regioselectivity. | |
| Presence of Impurities in the Final Product | Unreacted 1H-1,2,4-triazole-3-thiol. | Wash the crude product with a dilute aqueous base solution to remove the acidic starting material. |
| Unreacted 3-methylbenzyl chloride. | This can often be removed during recrystallization or column chromatography. | |
| N-alkylated isomers. | These isomers can be difficult to separate. Careful column chromatography with a suitable eluent system is the most effective method. Gradient elution may be necessary. | |
| Disulfide formation. | The thiol starting material can be oxidized to a disulfide. Ensure the reaction is carried out under an inert atmosphere if this is a recurring issue. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, silica gel column chromatography is a reliable alternative. |
| Co-elution of isomers during chromatography. | Use a different eluent system with varying polarity. High-Performance Liquid Chromatography (HPLC) may be required for difficult separations. |
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of S-alkylation of 1H-1,2,4-triazole-3-thiol with benzyl halides, which can be extrapolated to the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 75-90 | A common and effective combination. Can sometimes lead to a mixture of S- and N-alkylated products. |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temp to Reflux | 80-95 | Generally provides high yields of the S-alkylated product. The aqueous conditions can help to suppress N-alkylation. |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temp to Reflux | 85-95 | Strong base, ensures complete deprotonation of the thiol. Anhydrous conditions are preferred. |
| Sodium Hydride (NaH) | DMF | 0 to Room Temp | 80-90 | A very effective but moisture-sensitive base. Requires anhydrous solvent and an inert atmosphere. |
| Triethylamine (Et₃N) | DMF or CH₂Cl₂ | Room Temp | 60-80 | A weaker base, may result in longer reaction times and lower yields. Can be useful for substrates sensitive to strong bases. |
Experimental Protocols
Synthesis of 1H-1,2,4-triazole-3-thiol
This protocol is adapted from a procedure in Organic Syntheses.[1]
Step A: 1-Formyl-3-thiosemicarbazide
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In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until dissolved.
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Continue heating on the steam bath for 30 minutes. A crystalline precipitate of 1-formyl-3-thiosemicarbazide should form.
-
Add 600 mL of boiling water to the mixture to form a milky solution and filter it while hot through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
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Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it. The expected yield is 170–192 g (71–81%).
Step B: 1,2,4-Triazole-3-thiol
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In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.
-
Cool the reaction mixture in an ice bath for 2 hours to allow the 1,2,4-triazole-3-thiol to precipitate.
-
Collect the product by suction filtration.
-
Recrystallize the crude product from 300 mL of boiling water. Filter the hot solution and then cool the filtrate in an ice bath for 1 hour.
-
Collect the purified 1,2,4-triazole-3-thiol by suction filtration and air-dry it. The expected yield is 108–123 g (72–81%).
Synthesis of this compound
This is a representative protocol based on general methods for S-alkylation of 1,2,4-triazole-3-thiols.
-
In a 250 mL round-bottomed flask, dissolve 10.1 g (0.1 mol) of 1H-1,2,4-triazole-3-thiol in 100 mL of ethanol.
-
To this solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water.
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Stir the mixture at room temperature for 30 minutes.
-
Add 14.1 g (0.1 mol) of 3-methylbenzyl chloride dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into 300 mL of ice-cold water.
-
A white precipitate will form. Collect the crude product by suction filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
troubleshooting common issues in the synthesis of 1,2,4-triazole derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to assist in overcoming common challenges and optimizing your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase the reaction temperature in increments of 10-20 °C and monitor progress by Thin Layer Chromatography (TLC).[1][2] - Extend the reaction time, continuing to monitor via TLC.[1] - Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1][2] |
| Decomposition of Starting Materials or Product | - If decomposition is suspected at higher temperatures, try running the reaction at a lower temperature for a longer duration.[1][2] |
| Purity of Starting Materials | - Ensure all starting materials, especially hydrazides which can be hygroscopic, are pure and thoroughly dried before use.[1][2] |
| Inefficient Removal of Water Byproduct (Pellizzari Reaction) | - If the reaction setup allows, use a Dean-Stark trap to effectively remove water as it is formed. |
Issue 2: Formation of Side Products
The formation of unintended byproducts can complicate purification and reduce the yield of the target compound.
| Side Product/Issue | Probable Cause | Recommended Solutions |
| 1,3,4-Oxadiazole Formation | This is a common side reaction, particularly when using hydrazides, arising from a competing cyclization pathway.[1][2] | - Ensure strictly anhydrous reaction conditions.[1][2] - Lower the reaction temperature to favor the formation of the triazole over the oxadiazole.[1][2] - The choice of acylating agent can also influence the reaction pathway.[1][2] |
| Formation of Isomeric Mixtures (e.g., in Einhorn-Brunner or unsymmetrical Pellizzari reactions) | In unsymmetrical reactions, the formation of regioisomers is a common challenge. In the Einhorn-Brunner reaction, this is influenced by the electronic properties of the imide's acyl groups.[3] In the Pellizzari reaction, acyl interchange at high temperatures can lead to a mixture of products.[4] | - Einhorn-Brunner: To favor a specific regioisomer, use an imide with one acyl group being significantly more electron-withdrawing than the other.[3] - Pellizzari: Use the lowest effective temperature to minimize acyl interchange.[4] - If possible, design a symmetrical reaction to avoid the formation of isomers.[4] |
| Complex Reaction Mixture with Unidentified Byproducts | Decomposition of sensitive functional groups or side reactions involving the solvent or impurities. | - Protect sensitive functional groups on your starting materials before the reaction. - Use high-purity, inert solvents and ensure all reagents are pure.[1] |
Issue 3: Purification and Characterization Challenges
Effectively isolating and confirming the structure of the synthesized 1,2,4-triazole is a critical final step.
| Challenge | Potential Cause | Recommended Solutions |
| Difficulty in Separating Isomers | The regioisomers may have very similar polarities and solubilities, making separation by standard chromatography or recrystallization challenging. | - Optimize column chromatography conditions, experimenting with different solvent systems and stationary phases. - Consider preparative High-Performance Liquid Chromatography (HPLC) or fractional recrystallization for difficult separations. |
| Ambiguous Spectroscopic Data | Overlapping signals in NMR spectra or unclear fragmentation patterns in mass spectrometry can make structure elucidation difficult. | - Utilize a combination of spectroscopic techniques, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy for comprehensive characterization. - Compare the obtained data with literature values for known 1,2,4-triazole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-triazoles?
A1: The most established methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, which utilizes an imide and an alkyl hydrazine.[2][5][6] Modern approaches also include reactions involving amidines and various multicomponent reactions.[2]
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[2] Ensuring the high purity of your starting materials is also critical.[1][2] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to higher yields and shorter reaction times.[2][5]
Q3: What is the primary side reaction to be aware of during 1,2,4-triazole synthesis?
A3: A common side reaction, especially in syntheses involving hydrazides, is the formation of a 1,3,4-oxadiazole.[1][2] This occurs through a competing cyclization pathway and can often be minimized by maintaining anhydrous conditions and optimizing the reaction temperature.[1][2]
Q4: How can I control the regioselectivity in the Einhorn-Brunner reaction?
A4: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor one regioisomer, you should use an imide where one acyl group is significantly more electron-withdrawing than the other.[3]
Q5: What are the advantages of using microwave synthesis for 1,2,4-triazoles?
A5: Microwave-assisted synthesis often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields compared to conventional heating methods.[5] It is also considered a greener chemistry approach due to its energy efficiency.
Experimental Protocols
Protocol 1: Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
This protocol describes a symmetrical Pellizzari reaction to avoid the formation of isomeric byproducts.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[7]
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.[7]
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Einhorn-Brunner Reaction
This protocol provides a general procedure for the synthesis of 1,2,4-triazoles from an imide and a hydrazine.
Materials:
-
Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.
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Purify the desired regioisomer by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate
-
n-Butanol
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aromatic hydrazide (1 equivalent), substituted nitrile (1.1 equivalents), and potassium carbonate (1.1 equivalents).
-
Add n-butanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a predetermined time (optimization may be required).
-
After cooling, the product often precipitates and can be collected by filtration.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The following tables provide representative data on reaction conditions and yields for the Pellizzari and Einhorn-Brunner reactions. Note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Representative Yields for the Pellizzari Reaction
| Amide | Hydrazide | Conditions | Yield (%) |
| Benzamide | Benzoylhydrazide | 250 °C, 3h, neat | ~70-80% |
| Acetamide | Acetylhydrazide | 200 °C, 4h, neat | ~60-70% |
| 4-Chlorobenzamide | 4-Chlorobenzoylhydrazide | 260 °C, 2h, neat | ~75% |
| Phenylacetamide | Phenylacetylhydrazide | Microwave, 150 °C, 30 min | >90% |
Table 2: Representative Yields for the Einhorn-Brunner Reaction
| Imide | Hydrazine | Conditions | Yield (%) |
| N-Formyl-N-acetylamine | Phenylhydrazine | Acetic acid, reflux, 4h | Mixture of isomers |
| Phthalimide | Methylhydrazine | Acetic acid, reflux, 6h | ~85% |
| N-Benzoyl-N-formylamine | Hydrazine hydrate | Acetic acid, reflux, 5h | ~70% |
| Succinimide | Phenylhydrazine | Acetic acid, reflux, 8h | ~65% |
Visualizations
Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
General Experimental Workflow for 1,2,4-Triazole Synthesis
This workflow provides a high-level overview of the steps involved in a typical synthesis of a 1,2,4-triazole derivative, from starting material selection to final product characterization.
Caption: A generalized workflow for the synthesis and purification of 1,2,4-triazole derivatives.
Troubleshooting Logic for Low Yield
This decision tree illustrates a logical approach to troubleshooting low yields in 1,2,4-triazole synthesis.
Caption: A decision tree for troubleshooting low reaction yields in 1,2,4-triazole synthesis.
References
optimization of reaction conditions for the synthesis of triazole sulfides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of triazole sulfides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of triazole sulfides, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazole Sulfide
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Question: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or non-existent yields in triazole sulfide synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or time are common culprits.[1] It is also possible that the starting materials or the product are decomposing at high temperatures. The purity of your starting materials is critical; for instance, some hydrazides can be hygroscopic.[1]
Recommended Solutions:
-
Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1]
-
For reactions that are sluggish, consider using microwave irradiation, which can shorten reaction times and potentially enhance yields.[1]
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Always ensure that your starting materials are pure and dry before commencing the reaction.[1]
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For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the choice of copper source and ligands can significantly impact the yield. Copper(I) thiophene-2-carboxylate (CuTC) has been shown to be an effective catalyst for the synthesis of 1-sulfonyl-1,2,3-triazoles, providing good yields under both anhydrous and aqueous conditions.[2]
-
Issue 2: Formation of Undesired Side Products
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Question: I am observing the formation of significant amounts of side products, such as 1,3,4-oxadiazoles or isomeric mixtures. How can I minimize these?
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Answer: The formation of 1,3,4-oxadiazoles is a frequent side reaction, particularly when utilizing hydrazides, as it arises from a competing cyclization pathway.[1] The generation of isomeric mixtures, for example, through N-1 versus N-4 alkylation in 1,2,4-triazoles, is also a common challenge. The regioselectivity of such reactions is influenced by the electrophile, base, and solvent used.[1]
Recommended Solutions:
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To prevent 1,3,4-oxadiazole formation:
-
To control isomer formation:
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The selection of an appropriate catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts have been used to achieve specific isomers.[1]
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For the synthesis of 1,4- and 2,4-disubstituted-1,2,3-triazoles, the regioselectivity can be controlled by adjusting the amount of cuprous chloride.[3]
-
-
Issue 3: Poor Regioselectivity in 1,2,3-Triazole Synthesis
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Question: My synthesis of 1,2,3-triazole sulfides is producing a mixture of 1,4- and 1,5-disubstituted isomers. How can I improve the regioselectivity?
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Answer: The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes under thermal conditions often results in poor regioselectivity, yielding a mixture of 1,4- and 1,5-isomers.[4][5]
Recommended Solutions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst is the most common and effective method to achieve high regioselectivity for the 1,4-isomer.[6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the selective synthesis of the 1,5-isomer, a ruthenium catalyst is typically employed.[7]
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Base and Solvent Effects: In some cases, the choice of base and solvent can influence regioselectivity. For the synthesis of 1,5-diarylsubstituted 1,2,3-triazoles, using tetraalkylammonium hydroxide or t-BuOK in DMSO can be effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing triazole sulfides?
A1: The choice of starting materials depends on the target triazole sulfide. Common precursors include:
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For 1,2,3-triazole sulfides: Alkynes, organic azides, and a sulfur source. In some methods, sulfonyl azides are used directly.[2] Thiosulfonates can also be employed as the sulfur source in copper-catalyzed multicomponent reactions.[3]
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For 1,2,4-triazole-3-thiones: Thiosemicarbazides are frequently used starting materials, which are cyclized under basic conditions.[9][10] Another route involves the reaction of acylhydrazines with carbon disulfide in the presence of a base.[6]
Q2: What is the role of the catalyst in triazole sulfide synthesis?
A2: Catalysts play a crucial role in many triazole sulfide syntheses, primarily by increasing the reaction rate and controlling regioselectivity.
-
Copper catalysts (e.g., CuI, CuBr, CuSO₄/sodium ascorbate, CuTC) are widely used in CuAAC reactions to selectively form 1,4-disubstituted 1,2,3-triazoles.[2][8] They are also employed in multicomponent reactions for the synthesis of sulfur-containing triazoles.[3]
-
Silver catalysts (e.g., silver sulfate) have been used in three-component reactions for the preparation of N1-vinyl-1,2,3-triazoles.[3]
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Metal-free conditions are also possible for certain syntheses, often requiring higher temperatures or specific activating groups on the substrates.[8][11]
Q3: How does temperature affect the synthesis of triazole sulfides?
A3: Temperature is a critical parameter that can influence reaction rate, yield, and even product distribution.
-
Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of undesired side products.[1]
-
Decreasing temperature can sometimes improve selectivity. For example, in the synthesis of bis(1,2,3-triazole), the yield increased as the reaction temperature was decreased from 70°C to 0°C.[3][4] Lowering the temperature can also help to suppress the formation of the 1,3,4-oxadiazole side product in 1,2,4-triazole synthesis.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for 1-Sulfonyl-1,2,3-Triazole Synthesis [2]
| Entry | Copper(I) Source | Ligand | Conversion (%) | Ratio of Triazole to N-acyl sulfonamide |
| 1 | CuSO₄/NaAsc | – | 89 | 6:1 |
| 2 | CuBr | t-Bu₂S | - | Improved selectivity, lower conversion |
| 3 | CuBr | Benzyl phenyl sulfide | - | Improved selectivity, lower conversion |
| 4 | CuBr | Thiophene | - | Improved selectivity, lower conversion |
| 5 | CuTC | – | High | Exclusive selectivity |
Table 2: Effect of Solvent on CuTC-Catalyzed 1-Sulfonyl-1,2,3-Triazole Synthesis [2]
| Solvent | Reaction Time for Complete Conversion | Selectivity |
| Water | 2 h | Exclusive |
| Toluene | 2 h | Exclusive |
| 2:1 t-BuOH:H₂O | - | Poorer conversion and selectivity |
| Acetonitrile | - | Suppressed product formation |
| Dichloromethane | 5 h | Complete |
| Chloroform | 5 h | Complete |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-Triazoles using CuTC [2]
-
To a reaction vessel, add the alkyne (1–1.3 equivalents) and the sulfonyl azide (1 equivalent).
-
Add the solvent (water or toluene, to a concentration of 0.2 M).
-
Cool the mixture in an ice-water bath.
-
Add copper(I) thiophene-2-carboxylate (CuTC) (10 mol %).
-
Allow the reaction to warm to room temperature and stir for 2–18 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Treat the organic layer with Cuprisorb resin to remove residual copper.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide [10]
-
Preparation of 1-Formyl-3-thiosemicarbazide:
-
In a flask, mix thiosemicarbazide and an excess of formic acid.
-
Heat the mixture under reflux.
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the solid by filtration and wash with cold water.
-
-
Cyclization to 1,2,4-Triazole-3(5)-thiol:
-
Dissolve the 1-formyl-3-thiosemicarbazide in an aqueous solution of sodium hydroxide.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from boiling water.
-
Visualizations
Caption: General experimental workflow for the synthesis of triazole sulfides.
Caption: Troubleshooting logic for low or no yield in triazole sulfide synthesis.
Caption: Influence of reaction conditions on the regioselectivity of 1,2,3-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. isres.org [isres.org]
Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are 1,2,4-triazoles and why are they important in drug development? A1: 1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include antifungal, antiviral, anti-inflammatory, anticancer, and antibacterial properties.[1][2] Many clinically approved drugs, such as the antifungals fluconazole and ketoconazole, feature a 1,2,4-triazole core, highlighting their significance in pharmaceutical development.[3][4]
Q2: What is the primary challenge in the synthesis of substituted 1,2,4-triazoles? A2: A primary challenge is controlling regioselectivity, especially when synthesizing unsymmetrically substituted 1,2,4-triazoles.[5] For instance, the alkylation of an unsubstituted 1,2,4-triazole can occur at both the N-1 and N-4 positions, leading to a mixture of isomers that can be difficult to separate.[6][7] Similarly, cyclization reactions with unsymmetrical precursors can yield different regioisomeric products.[8] Achieving high regioselectivity is crucial as different regioisomers can exhibit vastly different pharmacological activities.
Q3: What are the main factors that influence regioselectivity? A3: Several factors govern regioselectivity in 1,2,4-triazole synthesis:
-
Electronic Properties: The electronic nature of substituents on the starting materials is a dominant factor. For example, in the Einhorn-Brunner reaction, the primary amine of the hydrazine preferentially attacks the more electrophilic carbonyl carbon of the imide.[9]
-
Steric Hindrance: Bulky substituents can direct incoming reagents to less sterically hindered positions, thereby influencing which regioisomer is formed.[10][11]
-
Reaction Conditions: Parameters such as the choice of solvent, base, and catalyst can significantly impact the isomeric ratio of the products.[6][7]
-
Catalyst Control: Certain metal catalysts can selectively promote the formation of one regioisomer over another. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis favors 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis yields 1,5-disubstituted isomers.[12][13]
Q4: Which analytical techniques are most effective for differentiating between 1,2,4-triazole regioisomers? A4: A combination of spectroscopic techniques is typically used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[14] The chemical shifts of the triazole ring protons and carbons, as well as the substituent protons, can help distinguish between isomers. In cases of N-alkylation, the difference in boiling points and solubility between 1H and 4H isomers can also be an indicator, with 1H-1,2,4-triazoles generally having a lower boiling point and being more soluble in organic solvents.[7][11]
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of a specific regioisomer.[10][11]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate isomers (which will have the same mass) and quantify their relative abundance in a mixture.[8]
-
UV Spectroscopy: While less definitive on its own, UV spectroscopy can be used in conjunction with theoretical calculations to help identify the predominant tautomeric forms in solution.[15]
Troubleshooting Guides
This section addresses common problems encountered during the regioselective synthesis of 1,2,4-triazoles.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or time.[6] 2. Decomposition of starting materials or product at high temperatures.[6] 3. Low purity of starting materials (e.g., hydrazides can be hygroscopic).[6] 4. Inefficient removal of water byproduct in condensation reactions.[8] | 1. Gradually increase reaction temperature and monitor progress by TLC/LC-MS.[6] 2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[14][16] 3. Ensure starting materials are pure and dry before use.[6] 4. Use a Dean-Stark apparatus or other methods to effectively remove water. |
| Formation of a Mixture of Regioisomers | 1. Similar electronic or steric properties of competing reaction sites.[9] 2. High reaction temperatures leading to thermal rearrangement or loss of selectivity.[6][8] 3. Inappropriate choice of base, solvent, or catalyst.[7] | 1. Modify Substrates: Maximize the electronic difference between competing functional groups (e.g., use a strongly electron-withdrawing group vs. an electron-donating group).[9] 2. Optimize Temperature: Run the reaction at the lowest effective temperature.[6][8] 3. Catalyst Screening: For cycloadditions, screen different metal catalysts (e.g., Ag(I) vs. Cu(II)) known to favor different regioisomers.[12][13] 4. Base/Solvent Screening: Test different bases and solvents, as they can influence the nucleophilicity of the reacting nitrogen atoms.[17] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction when using hydrazides, arising from a competing cyclization pathway.[6] | 1. Ensure strictly anhydrous (dry) reaction conditions.[6] 2. Lower the reaction temperature, as higher temperatures can favor oxadiazole formation.[6] 3. The choice of acylating agent or cyclizing reagent can influence the reaction pathway. |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition of sensitive functional groups on starting materials or products.[6] 2. Side reactions involving the solvent or impurities.[6] | 1. Protect sensitive functional groups on the starting materials before the reaction.[6] 2. Use high-purity, inert solvents and ensure all reagents are pure.[6] |
| Difficult Separation of Regioisomers | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., silica gel, alumina).[9] 2. Attempt Recrystallization: Systematically screen various solvents to find one that selectively crystallizes the desired isomer.[9] 3. Derivatization: If separation is intractable, consider derivatizing the crude mixture to alter the physical properties of one isomer, facilitating separation.[9] |
Data Presentation: Regioselective Synthesis Methods
Table 1: Catalyst-Controlled Regioselective [3+2] Cycloaddition
This table summarizes the catalyst-dependent regioselectivity for the reaction between isocyanides and diazonium salts.
| Catalyst | Regioisomeric Product | General Yield Range | Reference |
| Ag(I) Salts | 1,3-Disubstituted 1,2,4-Triazoles | High | [12],[13] |
| Cu(II) Salts | 1,5-Disubstituted 1,2,4-Triazoles | High | [12],[13] |
Table 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This method provides excellent regioselectivity, consistently yielding the 1,3,5-trisubstituted isomer.[18]
| Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) |
| Benzoic acid | Benzamidine | Phenylhydrazine | 85 |
| Acetic acid | Acetamidine | Methylhydrazine | 78 |
| 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 82 |
| Cyclohexanecarboxylic acid | Acetamidine | Isopropylhydrazine | 75 |
| Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 80 |
Data sourced from Castanedo et al. (2011) as cited in BenchChem.[18]
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: A troubleshooting decision tree for addressing poor regioselectivity.
Regioselective Alkylation of 1,2,4-Triazole
Caption: Competing pathways for the N-alkylation of 1,2,4-triazole.
Key Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Pellizzari Reaction
This protocol is a general guideline for a symmetrical reaction to avoid the formation of isomeric side products.[8]
-
Materials:
-
Benzamide (1 equivalent)
-
Benzoylhydrazide (1 equivalent)
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or perform neat (solvent-free).
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask. For a neat reaction, gently melt the solids together.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 ethyl acetate/hexanes mobile phase).
-
After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 3,5-diphenyl-1,2,4-triazole.
-
Protocol 2: Microwave-Assisted Synthesis of 1,5-Disubstituted-1,2,4-triazoles
This method utilizes microwave irradiation for a rapid and efficient synthesis from a hydrazide and a nitrile.[16]
-
Materials:
-
Aromatic hydrazide (e.g., benzhydrazide, 1 equivalent, 0.005 mol)
-
Substituted nitrile (e.g., acetonitrile, 1.1 equivalents, 0.0055 mol)
-
Potassium carbonate (K₂CO₃, 1.1 equivalents, 0.0055 mol)
-
n-Butanol (10 mL)
-
-
Procedure:
-
In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic hydrazide, the substituted nitrile, and potassium carbonate.
-
Add n-butanol (10 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 30-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Add water to the residue and stir. The solid product will precipitate.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 3: Regioselective Synthesis of 5-Trifluoromethyl-1,2,4-triazoles via [3+2] Cycloaddition
This protocol describes a highly regioselective synthesis using a trifluoroacetonitrile precursor.[19]
-
Materials:
-
Hydrazonoyl chloride derivative (1.5 equivalents, 0.30 mmol)
-
2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equivalent, 0.20 mmol)
-
Triethylamine (NEt₃, 3.0 equivalents, 0.60 mmol)
-
Dichloromethane (CH₂Cl₂, 1.0 mL)
-
-
Procedure:
-
Add the hydrazonoyl chloride and the trifluoroacetaldehyde oxime precursor to a Schlenk tube equipped with a stir bar.
-
Add dichloromethane (1.0 mL) to dissolve the reactants.
-
Add triethylamine to the mixture. The triethylamine serves as a base to generate the nitrile imine in situ.
-
Immediately seal the tube with a Teflon cap and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, remove the solvent in vacuo under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel to yield the pure 1,3-disubstituted-5-trifluoromethyl-1,2,4-triazole product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isres.org [isres.org]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
overcoming solubility issues of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide in biological assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue for hydrophobic compounds like many triazole derivatives.[1][2] Precipitation occurs because the compound is poorly soluble in the aqueous environment of the assay buffer once the DMSO concentration is lowered.[1][3] The compound is effectively "crashing out" of solution.
To prevent this, you can:
-
Optimize DMSO Concentration: Determine the maximum final DMSO concentration your assay can tolerate without affecting biological activity. Some enzyme assays can tolerate up to 10% DMSO, while cell-based assays are often limited to less than 0.5%.[1][2]
-
Modify the Dilution Protocol: Instead of diluting a DMSO stock into a small volume of aqueous buffer, try adding the DMSO stock directly to the final assay media containing proteins or other components that can help maintain solubility.[2]
-
Use Co-solvents: Incorporate a water-miscible co-solvent in your assay buffer.[4]
-
Employ Solubilizing Excipients: Agents like cyclodextrins or surfactants can be used to encapsulate the compound and increase its apparent solubility.[3][4][5]
Q2: What are the best initial steps to assess the solubility of this compound in my specific assay conditions?
A2: A simple visual or spectrophotometric test is a good starting point. Prepare your compound at the highest desired final concentration in the complete assay buffer. Visually inspect for any cloudiness or precipitate immediately and after a short incubation period (e.g., 15-30 minutes) at the assay temperature.[6] For a more quantitative measure, you can measure light scattering at a wavelength like 600 nm using a plate reader; an increase in absorbance indicates precipitation.[6]
Q3: Can the storage of my DMSO stock solution affect the solubility of this compound?
A3: Yes. Improper storage, including repeated freeze-thaw cycles, can lead to the compound precipitating out of the DMSO stock, especially if the stock concentration is high (e.g., 10-30 mM).[2] It is recommended to store DMSO stocks in small, single-use aliquots at -20°C or -80°C. Before use, ensure the compound is fully redissolved by bringing the aliquot to room temperature and vortexing gently.[1]
Q4: I am observing inconsistent IC50 values in my experiments. Could this be related to solubility?
A4: Absolutely. If the compound precipitates at higher concentrations in your dilution series, the actual concentration in solution will be lower than the nominal concentration.[2] This leads to a rightward shift in the dose-response curve and an artificially high (less potent) IC50 value.[2] Ensuring the compound remains in solution across the entire concentration range is critical for accurate results.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
This is the most frequent challenge. The workflow below outlines a systematic approach to resolving it.
Caption: A workflow for troubleshooting compound precipitation.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Often, a compound may appear potent in a biochemical assay but show little to no activity in a cell-based assay. This can be due to solubility differences between the assay media.[2]
-
Biochemical assays often tolerate higher percentages of DMSO and may contain proteins like BSA that help solubilize compounds.[2]
-
Cell-based assays are more sensitive to solvents, typically requiring final DMSO concentrations below 0.5%.[1] The complex media may not be as effective at keeping the compound in solution.
Troubleshooting Steps:
-
Confirm Solubility in Cell Media: Use the protocol described in Q2 to verify that your compound is soluble in the cell culture medium at the tested concentrations.
-
Consider Cell Permeability: If the compound is soluble but inactive, the issue may be poor membrane permeability rather than solubility.[1]
-
Check for Efflux: The compound might be actively transported out of the cells by efflux pumps.[1]
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Co-solvent Concentration
This protocol helps identify the highest concentration of a co-solvent (e.g., DMSO, ethanol) that does not significantly impact your assay's performance.
Methodology:
-
Prepare Reagents: Your standard assay components (enzyme, substrate, cells, etc.) and the co-solvent to be tested.
-
Set up Reactions: Prepare a series of reactions with increasing concentrations of the co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%).
-
Maintain Consistency: Ensure the final concentrations of all other assay components are constant. Include a control with no co-solvent.[6]
-
Initiate and Measure: Run the assay according to your standard protocol.
-
Analyze Data: Plot the assay signal (e.g., enzyme activity, cell viability) against the co-solvent concentration. The highest concentration that does not cause a significant change in the signal is your maximum tolerated level.[6]
Protocol 2: Screening for Optimal Solubilizing Agent
This protocol allows for the systematic testing of different solubilizing agents.
Methodology:
-
Prepare Compound Stocks: Prepare a concentrated stock of this compound in 100% DMSO.
-
Prepare Agent Solutions: Prepare a set of your complete assay buffers, each containing a different potential solubilizing agent at a working concentration (see table below for examples).
-
Test Solubility: Add a small volume of the DMSO stock to each buffer to achieve the highest desired final assay concentration.[6]
-
Incubate and Observe: Mix thoroughly and incubate at the assay temperature for 15-30 minutes.
-
Assess Precipitation: Visually inspect for turbidity and, if possible, measure absorbance at 600 nm.[6]
-
Select Optimal Agent: Choose the agent that provides the best solubility without interfering with the assay. Remember to run a control to ensure the agent itself does not affect the assay outcome.
Data Presentation: Solubilizing Agents
The following table summarizes common solubilizing agents and their typical working concentrations for in vitro assays.
| Solubilizing Agent | Class | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 0.5% (cell-based), < 5% (biochemical) | Most common initial solvent. Can be toxic to cells at higher concentrations.[7][8] |
| Ethanol | Co-solvent | 1-2% | Can be cytotoxic; must be tested for assay compatibility.[4][9] |
| PEG 400 (Polyethylene Glycol) | Co-solvent | 1-5% | Generally well-tolerated but can affect some enzymes.[4] |
| HP-β-CD (Hydroxypropyl-β-Cyclodextrin) | Inclusion Complex | 1-10 mM | Forms a complex with the compound, increasing aqueous solubility.[3][4] |
| Tween 80 | Surfactant | 0.01-0.1% | Forms micelles that encapsulate the compound. Can interfere with some assays.[4][9] |
Signaling Pathway & Workflow Diagrams
Caption: General workflow for enhancing compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: 1,2,4-Triazole-3-Thiol Tautomerism in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thiol and its derivatives. The focus is on addressing the challenges associated with the inherent thione-thiol tautomerism and the resulting instability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the predominant tautomeric forms of 1,2,4-triazole-3-thiol in solution?
In solution, 1,2,4-triazole-3-thiol primarily exists in a dynamic equilibrium between the thione and thiol tautomers. Computational and experimental studies have consistently shown that the thione tautomer is the more stable and predominant form in both the gas phase and in various solvents.[1] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond adjacent to the thiol group in this heterocyclic system.
Q2: Which factors influence the tautomeric equilibrium of 1,2,4-triazole-3-thiol in solution?
The tautomeric equilibrium is sensitive to several factors:
-
pH: The pH of the solution is a critical factor. In neutral and acidic media, the thione form is generally favored. However, in an alkaline solution, the equilibrium shifts toward the formation of the thiol form .[2] This is because the thiol proton is more acidic and can be deprotonated to form a thiolate anion, which is a key intermediate in drug design, particularly for metalloenzyme inhibitors.[3]
-
Solvent Polarity: The polarity of the solvent can influence the relative stability of the tautomers. While the thione form is generally predominant, the extent of its predominance can vary with the solvent.
-
Temperature: Temperature can affect the rate of interconversion between the tautomers. At higher temperatures, the rate of equilibrium attainment will be faster.
-
Concentration: At high concentrations, intermolecular hydrogen bonding can play a role in favoring one tautomer over the other.
Q3: How do the different tautomers affect the biological activity of 1,2,4-triazole-3-thiol derivatives?
The specific tautomer present can significantly impact receptor binding and pharmacokinetic properties.[1] For instance, in the design of metallo-β-lactamase inhibitors, the deprotonated thiol form is often the active species that coordinates with the metal ions in the enzyme's active site.[3] In other cases, the thione form might be responsible for the observed biological activity. Therefore, understanding and controlling the tautomeric equilibrium is crucial for rational drug design.
Troubleshooting Guides
Problem 1: Ambiguous or unexpected results in NMR spectra.
Symptoms:
-
Broadening of N-H or S-H proton signals.
-
Fewer or more signals than expected.
-
Difficulty in assigning peaks to a specific tautomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermediate exchange rate on the NMR timescale. | 1. Vary the temperature: Lowering the temperature may slow down the exchange rate, leading to sharper, distinct signals for each tautomer. Conversely, increasing the temperature might coalesce the signals into a single, averaged peak. |
| 2. Use a different solvent: Changing the solvent can alter the exchange rate and the chemical shifts of the protons, potentially resolving the signals. | |
| Presence of multiple tautomers and/or rotamers. | 1. Perform 2D NMR experiments: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in unambiguously assigning protons to their corresponding carbons and identifying the connectivity within each tautomer. |
| 2. Compare with computational data: Density Functional Theory (DFT) calculations can predict the relative stabilities and NMR chemical shifts of the different tautomers, aiding in the interpretation of the experimental spectra.[4][5] | |
| Sample degradation or presence of impurities. | 1. Check sample purity: Use HPLC-MS to verify the purity of the sample.[2][6] |
| 2. Re-purify the compound: If impurities are detected, re-purify the compound using techniques like recrystallization or column chromatography. |
Problem 2: Inconsistent results in biological assays.
Symptoms:
-
Poor reproducibility of IC50 values or other activity metrics.
-
Activity seems to change over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Shift in tautomeric equilibrium under assay conditions. | 1. Control the pH: Use a well-buffered solution at a pH that favors the desired tautomer. For promoting the thiol form, an alkaline buffer can be used.[2] |
| 2. Pre-incubate the compound: Allow the compound to equilibrate in the assay buffer for a sufficient time before starting the experiment to ensure a stable tautomeric ratio. | |
| Compound instability in the assay medium. | 1. Assess compound stability: Use HPLC-MS to monitor the stability of the compound in the assay medium over the time course of the experiment. |
| 2. Modify the assay conditions: If the compound is unstable, consider modifying the assay conditions (e.g., shorter incubation time, addition of stabilizers) if possible. |
Data Presentation
Table 1: Tautomeric Ratio of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in Solution
| Solvent System | Thione Form (%) | Thiol Form (%) | Reference |
| DMSO | 97.27 | 2.73 | [6] |
| DMSO with NaHCO₃ | 94.5 | 5.5 | [6] |
Table 2: Characteristic Spectroscopic Data for 1,2,4-Triazole-3-thiol Tautomers
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer | Reference(s) |
| ¹H NMR (in DMSO-d₆) | N-H proton: ~13-14 ppm | S-H proton: ~1.1-1.4 ppm | [7] |
| ¹³C NMR (in DMSO-d₆) | C=S carbon: ~169 ppm | - | [7] |
| FT-IR (solid state) | C=S stretch: 1166-1258 cm⁻¹ | S-H stretch: 2550-2700 cm⁻¹ | [8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Tautomeric Equilibrium by HPLC-MS
This protocol is adapted from the methodology used for the analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2][6]
-
Instrumentation:
-
Agilent 1260 Infinity HPLC System or equivalent.
-
Agilent single-quadrupole mass spectrometer 6120 with electrospray ionization (ESI) or equivalent.
-
Zorbax Stable Bond RP-18 column or a similar reversed-phase column.[6]
-
-
Sample Preparation:
-
Dissolve the 1,2,4-triazole-3-thiol derivative in DMSO.
-
To study the effect of pH, prepare a second sample where a molar equivalent of a weak base (e.g., sodium bicarbonate) is added to the DMSO solution.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the compound.
-
Detection: Monitor the m/z corresponding to the protonated or deprotonated molecule.
-
-
Data Analysis:
-
The two tautomers should separate into two distinct peaks with the same mass-to-charge ratio.[6]
-
The more polar thione tautomer is expected to have a shorter retention time on a reversed-phase column.[6]
-
The relative percentage of each tautomer can be determined by integrating the peak areas in the chromatogram.
-
Protocol 2: Characterization of Tautomers by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, which is often a good choice for these compounds).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Look for the characteristic broad singlet for the N-H proton of the thione form in the downfield region (~13-14 ppm) and the S-H proton of the thiol form further upfield.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The C=S carbon of the thione form typically appears around 169 ppm.
-
-
2D NMR Spectroscopy (for complex cases):
-
HSQC: Correlates proton and carbon signals that are directly bonded, confirming the assignment of protons to their respective carbons in each tautomer.
-
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall connectivity and confirming the structure of each tautomer.
-
Visualizations
Caption: Thione-thiol tautomeric equilibrium of 1,2,4-triazole-3-thiol.
Caption: Experimental workflow for tautomer analysis by HPLC-MS.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. jocpr.com [jocpr.com]
- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
minimizing by-product formation in the synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of this compound?
A1: The primary by-products are typically N-alkylated isomers and disulfide-linked dimers of the starting 1H-1,2,4-triazole-3-thiol. Over-alkylation on the nitrogen atoms of the desired S-alkylated product can also occur.[1][2][3]
Q2: How can I minimize the formation of N-alkylated by-products?
A2: The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by the reaction conditions.[1] To favor S-alkylation, consider the following:
-
Reaction Medium: S-alkylation is often more selective and can be achieved with slightly lower yields in a neutral medium. Alkaline conditions can also be used, but may increase the proportion of N-alkylation.[1][4]
-
Base Selection: The choice of base can impact the nucleophilicity of the sulfur and nitrogen atoms. Weaker bases may favor S-alkylation.
Q3: What causes the formation of the disulfide by-product and how can it be prevented?
A3: The disulfide by-product results from the oxidation of the thiol groups (-SH) of two molecules of 1H-1,2,4-triazole-3-thiol to form a disulfide bond (-S-S-). This oxidation is often promoted by dissolved oxygen or trace metal ions in the reaction mixture.[2] To prevent this:
-
Degas Buffers and Solvents: Remove dissolved oxygen by bubbling an inert gas (e.g., nitrogen or argon) through your solutions or by using a vacuum.[2]
-
Use Chelating Agents: Add a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2]
-
Control pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize the concentration of the more reactive thiolate anion.[2]
Q4: Can over-alkylation occur, and how can I avoid it?
A4: Yes, once the desired S-alkylation has occurred, the nitrogen atoms on the triazole ring can still be alkylated by the 3-methylbenzyl chloride, leading to di-alkylated products.[3][5] To minimize this, carefully control the stoichiometry of your reactants. Using a slight excess of the 1H-1,2,4-triazole-3-thiol relative to the 3-methylbenzyl chloride can help ensure the alkylating agent is consumed before significant N-alkylation of the product occurs.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High proportion of N-alkylated isomers in the final product. | Reaction conditions are favoring N-alkylation over S-alkylation. This can be due to the choice of base, solvent, or temperature.[1][3] | - Attempt the reaction under neutral conditions. - If using a base, consider a weaker, non-nucleophilic base. - Screen different solvents to find the optimal medium for S-alkylation selectivity. |
| Significant amount of a high molecular weight by-product, likely a disulfide dimer. | Oxidation of the starting thiol. This is often due to the presence of dissolved oxygen or catalytic metal ions.[2] | - Ensure all solvents and buffers are thoroughly degassed with an inert gas before use. - Add a chelating agent such as EDTA to the reaction mixture. - Maintain the pH of the reaction in the range of 6.5-7.5.[2] |
| Presence of di-alkylated by-products. | Over-alkylation of the desired S-alkylated product on the triazole nitrogen atoms.[3] | - Carefully control the stoichiometry. Use no more than a 1:1 molar ratio of 3-methylbenzyl chloride to 1H-1,2,4-triazole-3-thiol. Consider a slight excess of the triazole-thiol. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. |
| Low reaction yield despite consumption of starting materials. | This could be due to the formation of an inseparable mixture of S- and N-alkylated products, or degradation of reactants or products.[1] | - Optimize the reaction temperature; higher temperatures may lead to degradation. - Ensure the purity of your starting materials. - Analyze the crude reaction mixture to identify all major components and adjust the purification strategy accordingly. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or DMF).[1]
-
Base Addition: Add a base (e.g., K₂CO₃, KOH, or pyridine) (1.0-1.2 eq) to the solution and stir until it is fully dissolved.[1]
-
Alkylation: Slowly add a solution of 3-methylbenzyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Analysis of By-products
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between S- and N-alkylated isomers by comparing the chemical shifts of the methylene protons and the triazole ring carbons.[1]
-
Mass Spectrometry: LC-MS is a powerful tool for identifying the desired product and any by-products based on their mass-to-charge ratio.
Visualizations
References
enhancing the biological activity of 1,2,4-triazole scaffolds through structural modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the biological activity of 1,2,4-triazole scaffolds through structural modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for modifying 1,2,4-triazole scaffolds to enhance biological activity?
A1: The most common strategies involve substitutions at the N-1, C-3, and C-5 positions of the 1,2,4-triazole ring. Introducing various functional groups, such as halogens, nitro groups, and bulky aromatic rings, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2] The formation of Schiff bases and Mannich bases from 4-amino-1,2,4-triazole derivatives is also a widely explored avenue.[3]
Q2: What are the key challenges in the synthesis of 1,2,4-triazole derivatives?
A2: Common challenges include low yields, the formation of isomeric mixtures (especially in unsymmetrical reactions like the Pellizzari reaction), and the need for high reaction temperatures and long reaction times, which can lead to decomposition.[1][4] Purification of the final product can also be difficult due to the similar polarities of the desired product and byproducts.[1]
Q3: How do structural modifications of 1,2,4-triazoles impact their antifungal activity?
A3: The antifungal activity of 1,2,4-triazoles, which often target the enzyme lanosterol 14α-demethylase, is highly dependent on the nature of the substituents.[5] For instance, the presence of halogen atoms like fluorine and chlorine on appended phenyl rings often enhances antifungal potency.[2] The overall lipophilicity and the ability of the N-4 atom of the triazole to coordinate with the heme iron in the enzyme's active site are critical for activity.[5]
Q4: What is the general mechanism of action for 1,2,4-triazole-based anticancer agents?
A4: 1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of crucial enzymes like kinases and tubulin polymerization.[6] Some derivatives can also interfere with DNA and induce apoptosis. The specific mechanism is dictated by the overall structure of the molecule and the nature of its substituents.
Troubleshooting Guides
Synthesis of 1,2,4-Triazoles
This section addresses common issues encountered during the synthesis of 1,2,4-triazole derivatives via common methods like the Pellizzari and Einhorn-Brunner reactions.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
| Probable Cause | Recommended Solution |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using microwave irradiation to shorten reaction times.[7] |
| Impure or wet starting materials. | Ensure all reactants and solvents are pure and anhydrous. Hydrazides, for example, can be hygroscopic.[7] |
| Inefficient removal of water byproduct. | Use a Dean-Stark apparatus or a suitable dehydrating agent to remove water as it is formed, driving the equilibrium towards product formation. |
| Decomposition of starting materials or products at high temperatures. | Optimize the reaction temperature to the lowest effective point.[1] |
Issue 2: Formation of a Mixture of Isomeric Triazoles (in unsymmetrical reactions)
| Probable Cause | Recommended Solution |
| "Acyl interchange" side reaction at high temperatures in the Pellizzari reaction.[8] | Optimize the reaction temperature to the lowest possible setting. Consider a symmetrical reaction design if feasible.[1] |
| Lack of regioselectivity in the Einhorn-Brunner reaction. | The regioselectivity is influenced by the acidity of the groups on the imide. The more acidic group will preferentially be at the 3-position of the triazole ring.[9] Modify the substituents to influence the desired outcome. |
Issue 3: Formation of 1,3,4-Oxadiazole Byproduct
| Probable Cause | Recommended Solution |
| Competing cyclization pathway of the acylhydrazide intermediate. | Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature can also favor the formation of the triazole over the oxadiazole.[7] |
Biological Assays
Issue: High Variability in MTT Assay Results for Anticancer Activity
| Probable Cause | Recommended Solution |
| Uneven cell seeding in the 96-well plate. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| Contamination of cell cultures. | Maintain strict aseptic techniques. Regularly check cultures for any signs of contamination. |
| Compound precipitation in the culture medium. | Check the solubility of your 1,2,4-triazole derivative in the assay medium. A small amount of a co-solvent like DMSO is acceptable, but the final concentration should be non-toxic to the cells. |
| Incorrect incubation times. | Adhere strictly to the optimized incubation times for both the compound treatment and the MTT reagent. |
Quantitative Data Summary
The following tables summarize the biological activities of various structurally modified 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound ID | Scaffold Modification | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 7b | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with 4-Cl on one phenyl | >50 | >50 | >50 | [10] |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with 4-Br on one phenyl | 9.8 | 12.1 | 43.4 | [10] |
| 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with 2,4-diCl on one phenyl | 4.7 | 2.9 | 9.4 | [10] |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | 6.43 | 5.6 | 21.1 | [10] |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with 4-Br and 4-Cl on phenyls | 10.2 | 9.8 | 16.5 | [10] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans (MIC50 in µg/mL)
| Compound ID | Scaffold Modification | C. albicans SC5314 | C. albicans SC5314-FR (Fluconazole-Resistant) | Reference |
| Fluconazole | Standard Drug | 1.52 | 102.4 | [11] |
| 4h | Azole derivative with a 1,2,3-triazole moiety and a 4-fluorobenzyl group | 1.28 | 10.83 | [11] |
| 4j | Azole derivative with a 1,2,3-triazole moiety and a 4-bromobenzyl group | 1.41 | 9.03 | [11] |
| 4l | Azole derivative with a 1,2,3-triazole moiety and a 4-fluoroacetophenone group | 0.51 | 9.83 | [11] |
| 4s | Azole derivative with a 1,2,3-triazole moiety and a 4-bromoacetophenone group | 0.53 | 10.94 | [11] |
Experimental Protocols
General Procedure for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol is adapted from a general method involving the reaction of carboxylic acid hydrazides with isothiocyanates followed by cyclization.[12]
Materials:
-
Appropriate carboxylic acid hydrazide
-
Aryl or alkyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
React the respective carboxylic acid hydrazide with the aryl or alkyl isothiocyanate to form the 1,4-disubstituted thiosemicarbazide derivative.
-
Perform an alkaline dehydrocyclization of the thiosemicarbazide derivative in a 2% NaOH solution to yield the corresponding 4,5-disubstituted-1,2,4-triazole-3-thione.
-
Crystallize the obtained product from ethanol.
-
Confirm the structure of the synthesized compound using 1H- and 13C-NMR spectroscopy.
In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
1,2,4-triazole derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][14]
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
1,2,4-triazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum suspension.
-
Add the fungal inoculum to each well containing the compound dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at an appropriate temperature and duration.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the absorbance.
Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of 1,2,4-triazole derivatives.
Caption: Logical relationship illustrating how structural modifications of the 1,2,4-triazole scaffold can lead to enhanced biological activity.
Caption: A simplified diagram showing the inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole antifungal agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. pnrjournal.com [pnrjournal.com]
Technical Support Center: Scaling Up the Synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl Sulfide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide for preclinical studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound? A1: The synthesis is typically a two-step process. The first step involves the formation of the 1H-1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole) core, commonly through the base-catalyzed cyclization of a thiosemicarbazide derivative.[1][2] The second step is the regioselective S-alkylation of the triazole-thiol intermediate with a 3-methylbenzyl halide (e.g., chloride or bromide) to form the final thioether product.[3]
Q2: What are the critical starting materials for this synthesis? A2: The key starting materials are thiosemicarbazide and a one-carbon source like formic acid for the first step to create the triazole ring.[2] For the second step, you will need the synthesized 1H-1,2,4-triazole-3-thiol, a suitable 3-methylbenzyl halide, and a base.
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The primary safety concerns include the handling of corrosive reagents like formic acid and bases (e.g., sodium hydroxide). The intermediate, 1H-1,2,4-triazole-3-thiol, and other thiol-containing compounds are known for their strong, unpleasant odors.[3][4] All manipulations should be performed in a well-ventilated fume hood. When scaling up, be mindful of the exothermic nature of certain steps, such as acid-base neutralizations, and ensure adequate cooling capacity.
Q4: How can the progress of the S-alkylation reaction be monitored effectively? A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can distinguish between the polar starting material (1H-1,2,4-triazole-3-thiol) and the less polar thioether product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What are the potential biological activities of this class of compounds? A5: 1,2,4-Triazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] The specific preclinical studies for this compound would determine its therapeutic potential.
Troubleshooting Guide
Issue 1: Low yield during the synthesis of the 1H-1,2,4-triazole-3-thiol intermediate.
-
Possible Cause: Incomplete cyclization of the acylthiosemicarbazide precursor.
-
Solution: Ensure the quality of the thiosemicarbazide starting material is high.[2] The reaction often requires heating (reflux) in a basic solution, such as aqueous sodium hydroxide, for several hours.[1][9] Verify that the reaction has been heated for a sufficient duration and that the base concentration is correct. Increasing the reaction temperature or time may improve the yield, but this should be optimized to avoid degradation.[10]
Issue 2: The S-alkylation step results in a mixture of products or a low yield of the desired thioether.
-
Possible Cause: Competing N-alkylation. The 1,2,4-triazole ring has multiple nitrogen atoms that can also be alkylated, leading to undesired isomers.[11][12]
-
Solution: Regioselectivity for S-alkylation over N-alkylation is favored by using a polar, aprotic solvent like DMF or acetone and a mild base such as potassium carbonate (K₂CO₃). The thiolate anion formed under these conditions is a soft nucleophile and will preferentially attack the soft electrophilic carbon of the benzyl halide.[3] Stronger bases or protic solvents can increase the amount of N-alkylation.
Issue 3: The final product is difficult to purify and contains persistent impurities.
-
Possible Cause: Contamination with the starting triazole-thiol or N-alkylated isomers.
-
Solution:
-
Removing Starting Material: The unreacted 1H-1,2,4-triazole-3-thiol is acidic and can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base solution, such as sodium bicarbonate.[13]
-
Separating Isomers: If N-alkylated isomers are present, purification by column chromatography on silica gel is typically required.[13] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/petroleum ether) can be a highly effective and scalable purification method.[13]
-
Issue 4: During scale-up, the reaction stalls or proceeds much slower than in the lab-scale experiment.
-
Possible Cause: Inefficient mixing or heat transfer in a larger reaction vessel.
-
Solution: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially if reagents are added portion-wise or if solids are present. When scaling up, the surface-area-to-volume ratio decreases, affecting heat transfer. It may be necessary to increase the reaction time or adjust the heating mantle's temperature to ensure the internal reaction temperature reaches the optimal level.[14]
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Intermediate)
This protocol is adapted from established procedures for the synthesis of 1,2,4-triazole-3-thiols.[2]
-
Formation of 1-Formyl-3-thiosemicarbazide:
-
In a round-bottom flask, gently heat 90% formic acid (e.g., 200 mL).
-
Carefully add thiosemicarbazide (e.g., 1 mole) in portions.
-
Continue heating the mixture on a steam bath for 30 minutes.
-
Add boiling water (e.g., 300 mL) to the mixture. The solution may appear milky.
-
Allow the solution to cool to room temperature, then cool further in an ice bath for 1-2 hours to precipitate the product.
-
Collect the 1-formyl-3-thiosemicarbazide by vacuum filtration, wash with cold water, and air-dry.
-
-
Cyclization to 1H-1,2,4-triazole-3-thiol:
-
In a large round-bottom flask, dissolve the dried 1-formyl-3-thiosemicarbazide (e.g., 0.75 moles) in an aqueous solution of sodium hydroxide (e.g., 0.75 moles in 150 mL of water).
-
Heat the solution on a steam bath for 1 hour.
-
Cool the flask in an ice bath and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (check with pH paper).
-
A white precipitate of 1H-1,2,4-triazole-3-thiol will form. Continue cooling in the ice bath for at least 1 hour to maximize precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from boiling water.[2]
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask, add 1H-1,2,4-triazole-3-thiol (e.g., 0.1 mole), potassium carbonate (K₂CO₃, e.g., 0.15 mole), and a suitable solvent such as acetone or DMF (e.g., 200 mL).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
-
Alkylation:
-
Add 3-methylbenzyl bromide or chloride (e.g., 0.1 mole) dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours.
-
Monitor the reaction's progress by TLC until the starting thiol is consumed.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate (e.g., 250 mL).
-
Wash the organic solution sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Presentation
Table 1: Optimization of S-Alkylation Reaction Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | S:N Isomer Ratio* |
| 1 | K₂CO₃ (1.5) | Acetone | 55 | 5 | 92 | >99:1 |
| 2 | K₂CO₃ (1.5) | DMF | 50 | 4 | 95 | >99:1 |
| 3 | NaH (1.1) | THF | 25 | 6 | 85 | 95:5 |
| 4 | NaOH (1.1) | Ethanol | 78 (reflux) | 3 | 78 | 80:20 |
*S:N Isomer Ratio determined by ¹H-NMR analysis of the crude product.
Table 2: Typical Analytical Data for this compound
| Analysis | Expected Result |
| ¹H-NMR | Peaks corresponding to the triazole protons, the aromatic protons of the 3-methylbenzyl group, the benzylic CH₂ protons (singlet, ~4.2-4.4 ppm), and the methyl group protons. |
| ¹³C-NMR | Peaks for the triazole ring carbons, aromatic carbons, the benzylic CH₂ carbon, and the methyl carbon. |
| Mass Spec | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₁N₃S. |
| Melting Point | A sharp melting point range is expected for the pure crystalline solid. |
Process and Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
Comparative Antifungal Efficacy of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide and Alternative Triazole Agents
In the landscape of antifungal drug discovery, 1,2,4-triazole derivatives have emerged as a cornerstone for the development of potent therapeutic agents.[1][2][3] This guide provides a comparative analysis of the antifungal efficacy of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide and other notable 1,2,4-triazole derivatives, referencing established antifungal drugs such as fluconazole and voriconazole as benchmarks. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity (MIC80 in µg/mL) of various 1,2,4-triazole derivatives against a range of pathogenic fungi. A lower MIC80 value indicates greater potency.
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Microsporum gypseum | Reference |
| Fluconazole (Control) | >64 | 1 | >64 | 32 | [4] |
| Voriconazole (Control) | 0.0313 | 0.0156 | 0.25 | 0.25 | [4][5] |
| Compound 1d¹ | 0.25 | 1 | >64 | 1 | [4] |
| Compound 1i¹ | 0.25 | 2 | >64 | 0.5 | [4] |
| Compound 1j¹ | 1 | 2 | >64 | 0.25 | [4] |
| Compound 1k¹ | 1 | 2 | >64 | 0.25 | [4] |
| Compound 1l¹ | 1 | 1 | >64 | 0.25 | [4] |
| Compound 1r¹ | 1 | 2 | >64 | 0.25 | [4] |
| Compound 6² | 0.0078 | 0.0313 | - | - | [5] |
| Compound 7² | 0.0078 | 0.0156 | - | - | [5] |
| Compound 9² | 0.0078 | 0.0313 | - | - | [5] |
| Compound 14² | 0.0078 | 0.0313 | - | - | [5] |
| Compound 21² | 0.0156 | 0.0156 | - | - | [5] |
| Compound 29² | 0.0078 | 0.0313 | - | - | [5] |
¹Compounds are 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-(substituted)-piperazin-1-yl)propan-2-ol derivatives. ²Compounds are novel 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl)piperazine side chain.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, a standard method for assessing antifungal efficacy.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Control antifungal agents (e.g., fluconazole, voriconazole)
-
Fungal isolates
-
Culture medium (e.g., RPMI 1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar plates.
-
A suspension of fungal spores or cells is prepared in sterile saline.
-
The suspension is adjusted to a specific concentration (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Solutions:
-
The test compounds and control drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of the antifungal agents are prepared in the culture medium in the 96-well microtiter plates.
-
-
Inoculation:
-
Each well is inoculated with the prepared fungal suspension.
-
Control wells containing medium only (negative control) and medium with fungal inoculum but no drug (positive control) are included.
-
-
Incubation:
-
The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the positive control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Workflow for Antifungal Susceptibility Testing
Caption: General workflow for in vitro antifungal susceptibility testing.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents, including fluconazole and voriconazole, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[6]
By inhibiting lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[6][8] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The consequence is a compromised cell membrane, leading to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth.[6] The high affinity of triazoles for the fungal CYP51 enzyme compared to its mammalian counterpart contributes to their selective toxicity.
Ergosterol Biosynthesis Pathway and Triazole Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. Fluconazole - Wikipedia [en.wikipedia.org]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative study of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide with existing antifungal drugs
A comprehensive evaluation of the antifungal potential of 1,2,4-triazole thioether derivatives in comparison with established antifungal agents.
This guide provides a comparative overview of the antifungal activity of novel 1,2,4-triazole thioether derivatives and their standing against clinically used antifungal drugs. While specific experimental data for 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide is not publicly available in the reviewed literature, this analysis focuses on structurally related 1,2,4-triazole thioethers to offer valuable insights for researchers, scientists, and drug development professionals. The data presented is collated from various in vitro studies, and standardized experimental protocols are detailed to ensure reproducibility and facilitate further research.
Mechanism of Action: The Triazole Advantage
Triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that maintains its integrity and fluidity.[1] By disrupting ergosterol synthesis, triazoles lead to the accumulation of toxic sterol precursors and compromise the fungal cell membrane, ultimately inhibiting fungal growth.[1][2]
Figure 1: Signaling pathway of triazole antifungal drugs.
Comparative In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of various 1,2,4-triazole thioether derivatives against common fungal pathogens, compared with standard antifungal drugs such as Fluconazole and Ketoconazole. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of 1,2,4-Triazole Thioether Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d) | >100 | Ketoconazole | 0.25 | [3] |
| 4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5l) | >100 | Ketoconazole | 0.25 | [3] |
| 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl thioacetate derivative | 12.5 | Streptomycin | 100 |
Table 2: Antifungal Activity of 1,2,4-Triazole Thioether Derivatives against Aspergillus niger
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d) | >100 | Ketoconazole | 0.50 | [3] |
| 4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5l) | >100 | Ketoconazole | 0.50 | [3] |
| 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl thioacetate derivative | 25 | Streptomycin | 100 |
Table 3: Antifungal Activity of 1,2,4-Triazole Thioether Derivatives against Microsporum gypseum
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5d) | 0.12 | Ketoconazole | 0.25 | [3] |
| 4-(2,4-dichlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5j) | 0.12 | Ketoconazole | 0.25 | [3] |
| 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5q) | 0.25 | Ketoconazole | 0.25 | [3] |
Experimental Protocols
The in vitro antifungal activity data presented in this guide is primarily based on the broth microdilution method, a standardized protocol for antifungal susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. The general workflow is as follows:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated.[4] A suspension of the fungal spores or yeast cells is then prepared in a sterile saline solution, and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[2]
-
Preparation of Antifungal Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compound are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.[2][5]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension.[4] The plates are then incubated at a controlled temperature (typically 35-37°C) for a specified period (24-72 hours), depending on the fungal species.[2][4]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the turbidity.[2]
Figure 2: General workflow for antifungal susceptibility testing.
Conclusion
The comparative data indicates that while some novel 1,2,4-triazole thioether derivatives exhibit promising antifungal activity, particularly against Microsporum gypseum, their efficacy against other common fungal pathogens like Candida albicans and Aspergillus niger can be limited in the examples found in the literature.[3] The structure-activity relationship within this class of compounds is complex, with substitutions on the aromatic rings significantly influencing the antifungal spectrum and potency.[3] Further research and structural modifications are necessary to optimize the antifungal properties of these compounds. The lack of specific data for this compound highlights an opportunity for future investigation to determine its potential as a novel antifungal agent.
References
- 1. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1,2,4-triazole derivatives, a critical class of compounds in pharmaceuticals and agrochemicals. It offers a framework for the cross-validation of these methods, supported by experimental data and detailed protocols to ensure data integrity and regulatory compliance.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of 1,2,4-triazole derivatives is a critical decision, balancing sensitivity, selectivity, and operational considerations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. Below is a summary of their typical performance characteristics for the analysis of 1,2,4-triazole and its derivatives.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998[1] | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | 0.8 µg/mL[1] | Analyte Dependent | 0.013 µg/kg[1] |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1] | ~1-10 µg/kg | 0.05 - 1.1 µg/kg[1][2] |
| Accuracy (% Recovery) | 78.6% - 103.4%[1] | 80-110% | 72.0% - 114.8%[3] |
| Precision (%RSD) | < 7.0%[1] | < 15% | < 11.2%[1] |
| Selectivity | Moderate[1] | High | High[1] |
| Matrix Effects | Low to Moderate[1] | Moderate | Can be significant[1] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical techniques. The following are generalized protocols for the analysis of 1,2,4-triazole derivatives using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of 1,2,4-triazole derivatives in various matrices, including pharmaceutical formulations and environmental samples.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer like ammonium formate. The composition may be isocratic or a gradient depending on the specific triazole derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the target analyte (typically around 210-260 nm).
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
For biological matrices, protein precipitation with a solvent like acetonitrile is often necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable 1,2,4-triazole derivatives. For non-volatile derivatives, a derivatization step is often required.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity.
-
Sample Preparation:
-
Extraction of the analyte from the matrix using a suitable organic solvent.
-
Derivatization may be necessary to increase volatility and thermal stability.
-
The final extract is concentrated and injected into the GC-MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for trace-level quantification of 1,2,4-triazole derivatives in complex matrices like food and biological samples.[4]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC column depending on the polarity of the triazole derivative.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard.
-
Sample Preparation:
-
Extraction of the analyte from the matrix using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for food samples or protein precipitation/solid-phase extraction (SPE) for biological fluids.[5]
-
The extract is then filtered and injected into the LC-MS/MS system.
-
Cross-Validation of Analytical Methods
Cross-validation is a formal process to demonstrate that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when different analytical techniques are used within a single study.
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, based on regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel triazole compounds remains a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of recently developed triazole derivatives, offering a valuable resource for researchers in the fields of antifungal and anticancer drug discovery. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and translational potential of these compounds.
Antifungal Triazole Compounds: A Comparative Analysis
Triazole antifungal agents primarily exert their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1] This section compares the in vitro and in vivo activities of novel antifungal triazoles.
In Vitro and In Vivo Antifungal Activity Data
The following table summarizes the in vitro minimum inhibitory concentration (MIC) and in vivo efficacy of representative novel triazole compounds against various fungal pathogens.
| Compound | Fungal Strain | In Vitro MIC (µg/mL) | In Vivo Model | Treatment Dose & Route | In Vivo Efficacy | Reference |
| S-F24 | Candida albicans | Better or comparable to clinically used azoles | Systemic Candidiasis in mice | Not specified | Not specified | [3][4] |
| R126638 | Microsporum canis | < 1 | Guinea pig dermatophytosis | Oral | ED50 three- to eightfold lower than itraconazole | [1] |
| R126638 | Trichophyton mentagrophytes | < 1 | Guinea pig and mouse dermatophytosis | Oral | ED50 more than fivefold lower than itraconazole in mice | [1] |
| Compound 6c | Candida albicans | 0.0625 | Murine model of disseminated candidiasis | 0.5, 1.0, and 2.0 mg/kg | Reduced fungal burdens in kidneys at 1.0 mg/kg; protected mice from infection | [5][6] |
| Compound 6c | Cryptococcus neoformans | 0.0625 | Not specified | Not specified | Not specified | [5][6] |
| Compound 6c | Aspergillus fumigatus | 4.0 | Not specified | Not specified | Not specified | [5][6] |
| Compound 1j, 1k, 1l, 1r | Microsporum gypseum | 0.25 | Not specified | Not specified | 128 times lower MIC than fluconazole | [7] |
ED50: 50% effective dose
Experimental Protocols: Antifungal Assays
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [8]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in RPMI-1640 medium and adjusted to a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: The triazole compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the drug-free control.
In Vivo Murine Model of Systemic Candidiasis [6]
-
Infection: Immunocompetent mice are infected intravenously with a suspension of Candida albicans.
-
Treatment: The test compounds are administered orally or intravenously at various doses, typically starting 24 hours post-infection and continuing for a specified duration.
-
Efficacy Evaluation: The primary endpoint is often the fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the tissues and plating serial dilutions to count CFU. Survival rates can also be monitored.
Anticancer Triazole Compounds: A Comparative Analysis
Novel triazole derivatives have also demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of specific signaling pathways. This section provides a comparative overview of the in vitro and in vivo activities of recently reported anticancer triazoles.
In Vitro and In Vivo Anticancer Activity Data
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) and in vivo efficacy of selected novel triazole compounds against different cancer cell lines and tumor models.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Treatment Dose & Route | In Vivo Efficacy | Reference |
| DAN94 | MCF-7 (Breast Cancer) | 3.2 ± 0.2 | Xenograft mouse model | Not specified | Prevented tumor growth | [9][10] |
| Compound 5c | PC3 (Prostate Cancer) | 10.8 ± 0.04 | Not specified | Not specified | Not specified | [11] |
| Compound 5c | MCF-7 (Breast Cancer) | 20.53 ± 0.21 | Not specified | Not specified | Not specified | [11] |
| Compound 4b | MDA-MB-231 (Breast Cancer) | 9.89 ± 2.4 | Ehrlich acid tumor model in mice | 60 and 120 mg/kg | Reduced tumor volume at both doses | [12] |
| MPA and OBC | Not specified | Good cytotoxic potential | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in mice | Safe at 300 mg/kg | Possessed antitumor activity | [13] |
Experimental Protocols: Anticancer Assays
In Vitro Cell Viability Assay (MTT Assay) [14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the triazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Mouse Model [10]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The triazole compound is administered via a specific route (e.g., oral, intraperitoneal) at defined doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Animal body weight and general health are also monitored to assess toxicity.
References
- 1. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties | Bentham Science [eurekaselect.com]
- 11. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for 1,2,4-Triazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating molecular docking predictions of 1,2,4-triazole derivatives, using 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide as a representative scaffold. The guide outlines detailed experimental protocols and presents comparative data from studies on structurally related compounds to bridge the gap between in silico predictions and in vitro biological activity.
Molecular docking has become an essential computational tool in drug discovery for predicting the binding affinity and orientation of a ligand to a protein target.[1] However, these in silico predictions must be rigorously validated through experimental assays to confirm their accuracy and relevance.[1] This guide focuses on the validation process for 1,2,4-triazole derivatives, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[2][3][4]
Due to the limited availability of specific experimental validation data for this compound in the reviewed literature, this guide presents data and protocols for analogous 1,2,4-triazole compounds. This information serves as a practical reference for researchers working on the validation of novel derivatives of this scaffold.
Experimental Protocols
Accurate validation of molecular docking predictions hinges on robust and well-documented experimental protocols. Below are detailed methodologies for common in silico and in vitro procedures.
Molecular Docking Protocol
This protocol outlines a typical workflow for performing molecular docking studies using AutoDock, a widely used and reliable software for such analyses.[5]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of the ligand (e.g., a 1,2,4-triazole derivative) is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
The ligand's geometry is optimized using a computational chemistry software.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Map Generation:
-
A grid box is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand's position or through prediction servers.
-
The grid parameters, including the center and dimensions of the box, are set to encompass the binding pocket.
-
AutoGrid is used to generate grid maps for each atom type in the ligand.
-
-
Docking Simulation:
-
AutoDock is used to perform the docking of the flexible ligand to the rigid protein.
-
The Lamarckian Genetic Algorithm (LGA) is commonly employed as the search algorithm.
-
The docking parameters, such as the number of genetic algorithm runs, population size, and energy evaluations, are specified.
-
-
Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD).
-
The binding energy (in kcal/mol) and the predicted inhibitory constant (Ki) of the best-ranked docking pose are analyzed.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio or PyMOL.
-
In Vitro Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity.
-
Preparation of Bacterial and Fungal Strains:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media.
-
The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
-
Preparation of Test Compounds:
-
The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in microtiter plates.
-
-
Microdilution Assay:
-
The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.
-
Positive controls (containing a standard antibiotic or antifungal agent) and negative controls (containing only the growth medium and microbial suspension) are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Enzyme Inhibition Assay (IC50 Determination)
For compounds predicted to inhibit a specific enzyme, determining the half-maximal inhibitory concentration (IC50) is a standard validation method. The following is a general protocol for a tyrosinase inhibition assay.[6]
-
Preparation of Reagents:
-
A solution of mushroom tyrosinase is prepared in a phosphate buffer (pH 6.8).
-
A solution of the substrate, L-DOPA, is prepared in the same buffer.
-
The test compounds (1,2,4-triazole derivatives) are dissolved in DMSO to prepare stock solutions, which are then diluted to various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, the enzyme solution, test compound at different concentrations, and buffer are mixed and pre-incubated.
-
The enzymatic reaction is initiated by adding the L-DOPA solution to the wells.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
A control reaction without the inhibitor is also performed.
-
-
Calculation of IC50:
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Comparative Data
The following tables summarize molecular docking and in vitro biological activity data for a selection of 1,2,4-triazole derivatives from the literature. This allows for a comparison of predicted binding affinities with experimentally determined potencies.
Table 1: Molecular Docking and Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Organism | MIC (µg/mL) | Reference |
| Compound 1e | 1AJ0 (Bacteria) | - | S. aureus | - | [2] |
| Compound 1f | 1AJ0 (Bacteria) | - | S. aureus | - | [2] |
| Compound 2e | 1JIJ (Fungi) | - | C. albicans | - | [2] |
| Compound 2f | 1JIJ (Fungi) | - | C. albicans | - | [2] |
| Compound 34 | 1T9U (Bacteria) | Good binding mode | S. aureus | Good activity | [7] |
| Compound 37 | 1T9U (Bacteria) | Good binding mode | E. coli | Good activity | [7] |
Note: Specific docking scores and MIC values were not always provided in the abstracts. "Good" or "promising" activity indicates that the compounds were effective in the respective studies.
Table 2: Molecular Docking and Enzyme Inhibition of 1,2,4-Triazole Derivatives
| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 11a | Bacterial Tyrosinase | - | 7.67 ± 1.00 | [6] |
| Compound 11c | Bacterial Tyrosinase | -7.08 | 4.52 ± 0.09 | [6][8] |
| Compound 11d | Bacterial Tyrosinase | - | 6.60 ± 1.25 | [6] |
| Compound 11f | Bacterial Tyrosinase | - | 5.93 ± 0.50 | [6] |
| Kojic Acid (Standard) | Bacterial Tyrosinase | -5.78 | 30.34 ± 0.75 | [6] |
| Ascorbic Acid (Standard) | Bacterial Tyrosinase | -5.59 | 11.5 ± 1.00 | [6] |
Visualizations
The following diagrams illustrate key workflows and concepts in the validation of molecular docking predictions.
Caption: Workflow for the validation of molecular docking predictions.
Caption: Hypothetical signaling pathway targeted by a 1,2,4-triazole inhibitor.
Caption: Logical relationship between in silico predictions and in vitro validation.
Conclusion
The validation of molecular docking predictions is a critical step in modern drug discovery. While in silico methods provide valuable insights into potential drug-target interactions, experimental data from in vitro assays remain the gold standard for confirming biological activity. This guide provides a framework for researchers working with 1,2,4-triazole derivatives, exemplified by the this compound scaffold. By employing detailed experimental protocols and comparing results with existing data on related compounds, scientists can more confidently assess the accuracy of their docking predictions and prioritize promising candidates for further development. The lack of a consistent linear relationship between docking scores and in vitro activity underscores the importance of this integrated approach.[1] Future research should focus on establishing clear correlations for specific cell lines and receptors under well-defined experimental conditions to enhance the predictive power of computational models.[1]
References
- 1. preprints.org [preprints.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Unveiling the Antibacterial Potential: A Comparative Analysis of Triazole Sulfides
A detailed examination of the antibacterial spectrum of various triazole sulfide derivatives reveals a promising class of compounds with significant activity against a range of pathogenic bacteria. This guide provides a comparative analysis of their efficacy, supported by quantitative data from multiple studies, and outlines the experimental methodologies used to determine their antibacterial properties.
Triazole compounds, a well-established class of heterocyclic molecules, have long been recognized for their broad-spectrum antifungal activity. However, recent research has increasingly focused on their potential as antibacterial agents, particularly when functionalized with a sulfide moiety. These triazole sulfide derivatives have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, opening new avenues for the development of novel antimicrobial drugs to combat the growing threat of antibiotic resistance.[1][2][3] This guide synthesizes findings from several key studies to offer a comparative perspective on the antibacterial performance of different triazole sulfides.
Comparative Antibacterial Spectrum of Triazole Sulfides
The antibacterial efficacy of triazole sulfides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4] The following table summarizes the MIC values of various triazole sulfide derivatives against a selection of clinically relevant bacterial strains, as reported in the scientific literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | |
| 3-cyclopropyl-[5][6]triazolo [3,4-b][6][7]thiadiazole-6-thiol (C2) | 32 µg/mL | - | 2 µg/mL |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Significant activity (some superior to streptomycin) | - | No activity |
| 1,2,4-triazole tethered β-hydroxy sulfides (11a) | 2.0 ± 2.25 mg/mL | - | - |
| 1,2,4-triazole tethered β-hydroxy sulfides (11c) | 2.5 ± 0.00 mg/mL | - | 10 ± 0.40 mg/mL |
| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | 2 µg/mL | - | 8 µg/mL |
| Thione-substituted triazole ring derivative | 1.56 µg/mL | 1.56 µg/mL | 3.12 µg/mL |
| Triazole-Nalidixic Acid Derivatives (4k, 4m) | - | - | Pronounced potency |
| Triazolyl Heterocyclic Schiff Base (E10) | 16 µg/mL | - | 32 µg/mL |
Note: "-" indicates that data was not reported in the cited study. The activity of some compounds was reported qualitatively as "significant" or "pronounced" without specific MIC values in the abstract.
Experimental Protocols
The determination of the antibacterial spectrum of triazole sulfides relies on standardized and reproducible experimental protocols. The most common method cited in the literature is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a widely accepted technique for determining the quantitative susceptibility of a bacterial strain to a particular antimicrobial agent.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the triazole sulfide derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial Strains: Pure cultures of the test bacteria (e.g., S. aureus, E. coli) are grown overnight on an appropriate agar medium.
- Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the overnight bacterial culture are transferred to a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
3. Assay Procedure:
- Serial two-fold dilutions of the triazole sulfide stock solutions are prepared in MHB directly in the wells of the 96-well plate. This creates a range of concentrations to be tested.
- The prepared bacterial inoculum is added to each well containing the diluted compound.
- Controls:
- Positive Control: A well containing MHB and the bacterial inoculum without any test compound.
- Negative Control: A well containing MHB and the highest concentration of the test compound, but no bacteria, to check for compound sterility and non-bacterial growth.
- Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, amoxicillin) is tested under the same conditions as a reference.[8]
4. Incubation:
- The microtiter plates are incubated at 37°C for 18-24 hours.[4]
5. Interpretation of Results:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the triazole sulfide that completely inhibits the visible growth of the bacteria.[4]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing the antibacterial spectrum of novel triazole sulfide compounds.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming Mechanism of Action: A Comparative Guide to Genetic and Biochemical Assays for mTORC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a drug's mechanism of action (MoA) is a critical step in the development of targeted therapeutics. This guide provides an objective comparison of two well-established mTORC1 inhibitors, Rapamycin and its analog Everolimus, through the lens of genetic and biochemical assays. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers seeking to validate and compare the MoA of their own compounds.
Comparative Efficacy of mTORC1 Inhibitors
Both Rapamycin and Everolimus are allosteric inhibitors of mTOR Complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1] They achieve this by first forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, thereby inhibiting its function.[1][2] While sharing a common MoA, their distinct chemical structures result in different pharmacokinetic profiles.[1]
The in vitro potency of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values, demonstrating their potent anti-proliferative effects, which can vary based on the genetic context of the cells.
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Everolimus IC50 (nM) |
| MCF-7 | Breast Cancer | ~20 | >100 |
| MDA-MB-231 | Breast Cancer | >1000 | >1000 |
| Caki-1 | Kidney Cancer | 0.5 - 5 | 0.5 - 5 |
| A549 | Lung Cancer | ~1-10 | ~1-10 |
| PC-3 | Prostate Cancer | ~10-50 | ~10-50 |
| Note: IC50 values are illustrative and can vary between studies due to differing experimental conditions.[1] |
Experimental Protocols
Detailed methodologies for key biochemical and genetic assays are provided below to enable researchers to design and execute robust MoA confirmation studies.
Biochemical Assays
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
96-well plates
-
Rapamycin and Everolimus
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of Rapamycin and Everolimus in complete medium.
-
Replace the existing medium with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
2. Western Blotting for Target Engagement
This technique is used to detect the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K), to confirm the inhibitory activity of the compounds on the signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of Rapamycin, Everolimus, or a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them.[3]
-
Quantify the total protein concentration of the lysates.[3]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-S6K) to ensure equal loading.
Genetic Assays
1. CRISPR-Cas9 Genome-Wide Screen
CRISPR screens are a powerful genetic tool to identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby confirming the drug's target and identifying potential resistance mechanisms.
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. When treated with a drug like Everolimus, cells with sgRNAs targeting genes essential for the drug's efficacy will be depleted from the population, while cells with sgRNAs targeting genes that confer resistance will become enriched.
Workflow:
-
Library Transduction: Transduce Cas9-expressing cells with a pooled lentiviral sgRNA library.
-
Selection: Select for transduced cells using an appropriate antibiotic.
-
Drug Treatment: Treat the cell population with the mTOR inhibitor (e.g., Everolimus) or a vehicle control.
-
Genomic DNA Extraction: Extract genomic DNA from both the treated and control populations.
-
PCR Amplification & Sequencing: Amplify the sgRNA sequences from the genomic DNA and perform next-generation sequencing to determine the representation of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly depleted or enriched in the drug-treated population compared to the control. Genes targeted by these sgRNAs are considered hits.
Visualizing the Mechanism and Workflows
mTORC1 Signaling Pathway
The following diagram illustrates the central role of mTORC1 in regulating cell growth and protein synthesis, and the inhibitory action of the Rapamycin/Everolimus-FKBP12 complex.
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin/Everolimus.
Experimental Workflow for MoA Confirmation
This diagram outlines a logical workflow for confirming and comparing the mechanism of action of drug candidates using a combination of biochemical and genetic assays.
References
A Head-to-Head Comparison of Synthetic Methodologies for 1,2,4-Triazoles: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1][2][3] A variety of synthetic routes to this important heterocycle have been developed, ranging from classical condensation reactions to modern catalyzed and microwave-assisted methods.[4] This guide provides a head-to-head comparison of key synthetic methodologies for 1,2,4-triazoles, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology for 1,2,4-triazoles is often dictated by factors such as desired substitution pattern, substrate availability, reaction conditions, and overall efficiency. Below is a summary of quantitative data for some of the most common and significant synthetic routes.
| Methodology | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amide and Acylhydrazide | High temperature (220-250°C), neat or high-boiling solvent | 2-4 hours | Variable, often low to moderate | Direct route to 3,5-disubstituted-1,2,4-triazoles.[1] | Harsh reaction conditions, long reaction times, and often low yields.[1][5] Formation of isomeric mixtures with unsymmetrical reactants.[6] |
| Einhorn-Brunner Reaction | Diacylamine (Imide) and Hydrazine | Acid catalyst, reflux in a suitable solvent (e.g., acetic acid) | 2-8 hours | Moderate to good | Foundational method for accessing the 1,2,4-triazole scaffold.[7] | Can produce isomeric mixtures with unsymmetrical imides.[7][8] |
| Copper-Catalyzed Cyclization | Nitriles and Hydrazides | Copper catalyst (e.g., CuBr), base (e.g., Cs₂CO₃), solvent (e.g., DCB), air atmosphere | Not specified | Up to 81% | Milder reaction conditions compared to classical methods, good functional group tolerance.[9][10] | Catalyst and specific ligands may be required. |
| Microwave-Assisted Synthesis | Amide and Acylhydrazide (Pellizzari) or other suitable precursors | Microwave irradiation, often solvent-free or in a high-boiling solvent | Minutes to a few hours | Generally high | Significantly reduced reaction times and often improved yields.[1] Considered a greener alternative.[11] | Requires specialized microwave synthesis equipment. |
| One-Pot Synthesis from Carboxylic Acids, Amidines, and Hydrazines | Carboxylic Acid, Amidine, and Hydrazine | Coupling agent (e.g., HATU), base (e.g., DIPEA) | Not specified | Good to excellent (up to 90% pure) | Highly regioselective and provides rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles.[12][13] | May require pre-activation of the carboxylic acid.[12] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional thermal condensation method.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[6]
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with ethanol to remove impurities.[6]
-
The crude product can be purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[6]
Einhorn-Brunner Reaction: General Procedure
This protocol provides a general guideline for the acid-catalyzed condensation of a diacylamine with a hydrazine.
Materials:
-
Diacylamine (Imide)
-
Substituted Hydrazine
-
Glacial Acetic Acid (or other suitable acid catalyst and solvent)
-
Ice-cold water
Procedure:
-
Dissolve the diacylamine (1 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[7]
-
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[7]
-
Heat the reaction mixture to reflux (approximately 110-120°C).[7]
-
Allow the reaction to proceed for 2-8 hours, monitoring the consumption of the starting material by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.[7]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[7]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Copper-Catalyzed Synthesis of 1,2,4-Triazoles
This protocol outlines a modern approach using a copper catalyst for the synthesis of 1,2,4-triazole derivatives.
Materials:
-
Amidine hydrochloride
-
Nitrile
-
Copper(I) bromide (CuBr)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dichlorobenzene (DCB)
Procedure:
-
To a reaction vessel, add the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.[9]
-
Add DCB as the solvent.
-
Heat the reaction mixture under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired 1,2,4-triazole product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthetic methodologies for 1,2,4-triazoles.
Caption: Synthetic routes to 1,2,4-triazoles.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of 1,2,4-triazoles.
Caption: General experimental workflow for 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. figshare.com [figshare.com]
evaluating the safety profile of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide against standard compounds
A Comparative Guide to the Preclinical Safety Profile of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
This guide offers a structured framework for evaluating the safety profile of the novel compound this compound. Due to the absence of publicly available safety data for this specific molecule, this document serves as a template, presenting standardized experimental protocols and data tables for comparison against well-characterized standard compounds. The methodologies and data visualization tools provided are intended to guide researchers and drug development professionals in future preclinical safety assessments.
Cytotoxicity Profile
Cytotoxicity assays are fundamental in determining a compound's potential to induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) in Human Cell Lines
| Compound | Cell Line | IC₅₀ (µM) [48h exposure] |
| This compound | HepG2 (Liver) | Data Not Available |
| HEK293 (Kidney) | Data Not Available | |
| Doxorubicin (Standard Control) | HepG2 (Liver) | [Insert Literature Value] |
| HEK293 (Kidney) | [Insert Literature Value] | |
| Tamoxifen (Standard Control) | HepG2 (Liver) | [Insert Literature Value] |
| HEK293 (Kidney) | [Insert Literature Value] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Doxorubicin and Tamoxifen are commonly used as positive controls in cytotoxicity assays.[2]
Genotoxicity Potential
Genotoxicity assays evaluate the potential of a compound to damage cellular DNA. The Ames test is a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[3][4][5]
Table 2: Ames Test for Mutagenicity
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| This compound | TA98 | Without | Data Not Available |
| TA98 | With | Data Not Available | |
| TA100 | Without | Data Not Available | |
| TA100 | With | Data Not Available | |
| 2-Nitrofluorene (Positive Control for TA98) | TA98 | Without | Positive |
| Sodium Azide (Positive Control for TA100) | TA100 | Without | Positive |
A positive result indicates that the chemical is mutagenic in the tested bacterial strain.
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant cause of drug attrition.[6] In vitro assays using primary human hepatocytes are considered the gold standard for predicting potential hepatotoxicity.[7][8][9] Key indicators of liver cell damage are the release of enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Table 3: Hepatotoxicity Markers in Primary Human Hepatocytes
| Compound (Concentration) | ALT Release (% of Control) | AST Release (% of Control) |
| Vehicle Control (0.1% DMSO) | 100% | 100% |
| This compound (1 µM) | Data Not Available | Data Not Available |
| This compound (10 µM) | Data Not Available | Data Not Available |
| This compound (100 µM) | Data Not Available | Data Not Available |
| Chlorpromazine (Positive Control, 50 µM) | [Insert Literature Value] | [Insert Literature Value] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[10][11][12]
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard controls in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values using a dose-response curve.
Ames Test Protocol (Plate Incorporation Method)
This protocol is based on the method described by Maron and Ames.[3]
-
Strain Preparation: Grow cultures of S. typhimurium strains (e.g., TA98 and TA100) overnight in nutrient broth.
-
Test Mixture Preparation: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of either a sodium phosphate buffer or a liver S9 fraction for metabolic activation.[13]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin to the test mixture.[13] Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preclinical in vitro safety profiling.
Signaling Pathways
References
- 1. broadpharm.com [broadpharm.com]
- 2. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. news-medical.net [news-medical.net]
- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
Independent Verification of the Biological Activity of 1,2,4-Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides an objective comparison of the reported biological activities of various 1,2,4-triazole derivatives, supported by experimental data from peer-reviewed studies. We present quantitative data in structured tables, detail the experimental protocols for key assays, and visualize relevant biological pathways and workflows to facilitate independent verification and further research.
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting crucial cellular pathways and enzymes.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds on cancer cell lines.
Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) | DU-145 (Prostate Cancer) | Reference |
| Triazole Hybrid 9a | 1.14 ± 0.65 | - | 1.45 ± 0.74 | 0.56 ± 0.09 | 2.06 ± 0.92 | [2] |
| Triazole Hybrid 9d | 0.51 ± 0.083 | - | 0.19 ± 0.075 | 0.17 ± 0.063 | 0.16 ± 0.083 | [2] |
| Coumarin-Triazole Hybrid LaSOM 186 | 2.66 | - | - | - | - | [3] |
| Coumarin-Triazole Hybrid LaSOM 190 | 2.85 | - | - | - | - | [3] |
| Quinazolinone-Triazole Hybrid | 38.38 | Susceptible | - | - | - | [4] |
| Cisplatin (Reference Drug) | 45.33 | - | - | - | - | [3] |
| Etoposide (Reference Drug) | 2.01 ± 0.095 | - | 1.97 ± 0.45 | 2.11 ± 0.86 | 3.08 ± 0.135 | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
1,2,4-triazole derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Anticancer Mechanism: Tubulin Polymerization Inhibition
Several 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by a 1,2,4-triazole derivative.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
1,2,4-triazoles are well-established as potent antimicrobial agents, with many derivatives exhibiting significant activity against a range of bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | MRSA | Reference |
| Ofloxacin-Triazole Hybrid | 0.25 - 1 | 0.25 - 1 | - | - | [9] |
| Clinafloxacin-Triazole Hybrid 14a | - | - | - | 0.25 | [9] |
| Clinafloxacin-Triazole Hybrid 14b | - | - | - | 0.25 | [9] |
| Clinafloxacin-Triazole Hybrid 14c | - | - | - | 0.25 | [9] |
| Triazole-Thione Derivative 36 | 0.264 (mM) | - | - | - | [9] |
| Triazole-Thione Derivative | 1.56 | 3.12 | - | - | [9] |
| Streptomycin (Reference Drug) | - | - | 16 | - | [9] |
| Ampicillin (Reference Drug) | - | - | - | - | [9] |
| Chloramphenicol (Reference Drug) | - | - | - | 16 | [9] |
| Ciprofloxacin (Reference Drug) | - | >0.25 | - | - | [9] |
Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Benzotriazine-Triazole Hybrid | 0.0156 - 2.0 | 0.0156 - 2.0 | - | [10] |
| Benzotriazine-Triazole Hybrid 1a (R=7Cl) | Moderately Active (Fluconazole-resistant) | - | 0.25 | [10] |
| Isoxazole-Triazole Hybrid 5a | 0.0313 | - | - | [10] |
| Triazole derivative 4s | 0.53 | - | - | [11] |
| Fluconazole (Reference Drug) | 1.52 | - | 208.97 (nmol/mL) | [11][12] |
| Itraconazole (Reference Drug) | 0.089 (nmol/mL) | - | - | [12] |
| Voriconazole (Reference Drug) | 0.011 (nmol/mL) | - | - | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,2,4-triazole derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland turbidity standard.[14]
-
Serial Dilution: Prepare two-fold serial dilutions of the 1,2,4-triazole derivatives in the broth medium directly in the wells of a 96-well plate.[1]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1] Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1] This can be determined by visual inspection or by measuring the optical density with a plate reader.
Visualizing Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
A primary mechanism of action for many azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by a 1,2,4-triazole derivative.
Conclusion
The data and protocols presented in this guide offer a framework for the independent verification and comparative analysis of the biological activities of 1,2,4-triazole derivatives. The versatility of the 1,2,4-triazole scaffold continues to make it a promising area for the development of novel therapeutic agents. Researchers are encouraged to utilize these methodologies to further explore the potential of this important class of compounds.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Safety Operating Guide
Proper Disposal of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a commitment to safety extends beyond the laboratory bench to the responsible disposal of chemical waste. Adherence to proper disposal protocols is essential to mitigate environmental impact and ensure a safe working environment. This guide provides a detailed, step-by-step plan for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data from structurally similar triazole and sulfide compounds underscore the importance of the following precautions[1]:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. If there is a risk of inhalation, a full-face respirator may be necessary[1].
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or dust[1].
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled[1]. In case of contact, wash the affected area thoroughly with soap and water[2][3].
-
Spill Management: In the event of a spill, prevent the chemical from entering drains[1]. Absorb the spill with an inert material and collect it for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal company. Do not mix it with other waste streams unless explicitly permitted by local regulations and waste management protocols[4].
1. Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate any known hazards on the label. Based on related compounds, this may include warnings for being harmful if swallowed, in contact with skin, or if inhaled, and being toxic to aquatic life with long-lasting effects[2][4].
-
Segregate this waste from other laboratory waste to prevent accidental reactions.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
Keep the container tightly closed when not in use and store it in a designated satellite accumulation area (SAA)[5].
-
The SAA should be a secure, well-ventilated location, away from incompatible materials such as strong oxidizing agents[3][5].
3. Disposal through a Licensed Contractor:
-
Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company[6].
-
Provide the waste disposal company with all necessary information, including the chemical name and any available safety data.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled container for disposal[7].
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
Experimental Protocol for Small-Scale Neutralization (for experienced personnel only)
For very small quantities, and only if permitted by institutional and local regulations, oxidation of the sulfide moiety to a less hazardous sulfonate is a potential chemical neutralization method. This procedure should only be carried out by trained personnel with a thorough understanding of the reaction and its potential hazards.
Objective: To oxidize the sulfide group of this compound to a sulfonic acid derivative using sodium hypochlorite (bleach).
Materials:
-
This compound
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Stir plate and stir bar
-
Beaker or flask
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, dissolve a small quantity of the sulfide compound in a suitable solvent in a beaker.
-
Slowly add an excess of sodium hypochlorite solution to the stirred solution. The reaction can be exothermic; add the bleach portion-wise to control the temperature.
-
Allow the mixture to stir at room temperature for several hours to ensure complete oxidation.
-
Test the pH of the resulting solution. Neutralize it with a suitable acid or base as needed.
-
The final neutralized aqueous solution may be suitable for drain disposal, but this must be confirmed with local wastewater regulations.
Data Presentation
As no quantitative experimental data was generated, a table for data comparison is not applicable at this time.
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
This guide provides crucial safety and logistical information for the handling and disposal of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the available hazard information for structurally similar triazole sulfide compounds. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's safety officer.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) conforming to EN 374.[1] A flame-resistant lab coat and, if necessary, a chemically resistant apron. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if dust/aerosols are generated.[1][3] | Protects against inhalation of harmful dust or vapors. |
| Footwear | Sturdy, closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling Procedure
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.[1]
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.[5][6] Do not allow the chemical to enter drains as it may be toxic to aquatic life.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, incorporating essential safety and disposal steps.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
